molecular formula C19H23ClN2O B195019 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol CAS No. 109806-71-5

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol

Katalognummer: B195019
CAS-Nummer: 109806-71-5
Molekulargewicht: 330.8 g/mol
InChI-Schlüssel: ZJQSBXXYLQGZBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

used in the synthesis of antifungal triazole and imidazole derivatives. Impurity of a intermediate in the formation of Cetrizine.

Eigenschaften

IUPAC Name

2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQSBXXYLQGZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196065
Record name 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109806-71-5
Record name 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109806-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetirizine dihydrochloride impurity G [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109806715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-((4-CHLOROPHENYL)PHENYLMETHYL)-1-PIPERAZINEETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGV947X9B1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Basic Properties of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol

Introduction

This compound is a significant chemical entity within pharmaceutical research and development, primarily recognized for its role as a key intermediate, metabolite, and process impurity in the synthesis of cetirizine and levocetirizine.[1][2][3] Structurally, it is a derivative of piperazine and is closely related to the first-generation antihistamine hydroxyzine, from which cetirizine is derived. Understanding the fundamental physicochemical and basic properties of this compound is therefore critical for professionals engaged in drug synthesis, impurity profiling, and metabolic studies.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into its chemical identity, physicochemical characteristics, basicity, synthetic pathways, analytical characterization, and safe handling protocols, offering field-proven insights and methodologies.

Chemical Identity and Nomenclature

The unambiguous identification of a compound is the foundation of all scientific investigation. This compound is a racemic compound, with its levorotatory (R)-enantiomer also being a notable impurity in the production of levocetirizine.[4]

IdentifierData
IUPAC Name 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol[2]
Synonyms Cetirizine Impurity G, Levocetirizine Impurity G, Cetirizine ethanol, 4-(p-Chloro-α-phenylbenzyl)-1-piperazineethanol[1][2][5]
CAS Number 109806-71-5 (Racemate)[1][5][6]
164726-80-1 (Dihydrochloride Salt)[7]
705289-61-8 ((R)-enantiomer)[4]
Molecular Formula C₁₉H₂₃ClN₂O[5][6]
Molecular Weight 330.85 g/mol [5][6]
InChIKey ZJQSBXXYLQGZBR-UHFFFAOYSA-N (Racemate)[1][8]

Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in various experimental and physiological systems, influencing everything from reaction kinetics to bioavailability.

PropertyValue / Description
Appearance White to Off-White Solid[1][8]
Boiling Point 205-208 °C (at 0.1 Torr)[1][8]
Stability Very Hygroscopic[1][8]
Storage -20°C Freezer, under an inert atmosphere[1][8]
Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and analytical testing. While explicit aqueous solubility data is sparse, its behavior can be inferred from its structure and data on related compounds. It is reported to be slightly soluble in ethyl acetate and methanol.[1][8] The closely related precursor, 1-(4-chlorobenzhydryl)piperazine, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) but is sparingly soluble in aqueous buffers.[9] This suggests a similar profile for the title compound.

This protocol describes a standard procedure for preparing a high-concentration stock solution for use in chemical reactions or as an analytical standard. The choice of DMSO is based on its high solvating power for a wide range of organic molecules.

  • Preparation: Tare a clean, dry amber glass vial on an analytical balance.

  • Weighing: Carefully add the target amount of this compound solid to the vial and record the exact weight.

  • Dissolution: Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Homogenization: Cap the vial securely and vortex or sonicate gently until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C. For aqueous experimental buffers, a serial dilution from the DMSO stock is recommended. Note that aqueous solutions should be prepared fresh daily to avoid potential precipitation.[9]

Basicity and pKa

The term "basic properties" refers directly to the ability of the molecule to accept a proton. This is governed by the two nitrogen atoms within the piperazine ring. These sites are the primary centers of basicity and will exist in a protonated state at physiological pH. A predicted pKa of 14.96 is available, which likely corresponds to the very weakly acidic hydroxyl proton.[1][8] The relevant pKa values for protonation of the piperazine nitrogens are expected to be significantly lower, likely in the range of 7-9 for the tertiary amine and 3-5 for the secondary amine cation, typical for N-substituted piperazines.

The basic nature of the piperazine moiety is fundamental to its role in synthesis, allowing it to act as a nucleophile, and is also key to the formation of dihydrochloride salts for improved handling and stability.[7]

G Mol R-N(CH₂CH₂)₂N-R' (Free Base) MolH R-NH⁺(CH₂CH₂)₂N-R' (Monocation) Mol->MolH + H⁺, pKa₁ MolH->Mol - H⁺ MolH2 R-NH⁺(CH₂CH₂)₂NH⁺-R' (Dication) MolH->MolH2 + H⁺, pKa₂ MolH2->MolH - H⁺

Caption: Protonation equilibria of the piperazine ring.

Pharmacological Context and Relationship to Antihistamines

This compound's significance is intrinsically linked to the diphenylmethylpiperazine class of antihistamines. Its parent drug, hydroxyzine, is a first-generation antihistamine that functions as a potent inverse agonist at histamine H₁ receptors.[10][11] Oxidation of hydroxyzine's terminal ethanol group to a carboxylic acid yields cetirizine, a second-generation antihistamine with reduced sedative effects. This compound is the direct metabolic precursor to cetirizine via this oxidative pathway. Consequently, its pharmacological activity is presumed to be similar to that of hydroxyzine, acting as an H₁ receptor inverse agonist.[10][12]

G cluster_0 First Generation cluster_1 Metabolite / Intermediate cluster_2 Second Generation Hydroxyzine Hydroxyzine (H₁ Inverse Agonist) Metabolite 4-((4-Chlorophenyl)phenylmethyl) -1-piperazineethanol Hydroxyzine->Metabolite Metabolism Cetirizine Cetirizine (Peripheral H₁ Inverse Agonist) Metabolite->Cetirizine Oxidation (e.g., via Alcohol Dehydrogenase)

Caption: Structural and metabolic relationship to antihistamines.

Synthesis and Purification

As a crucial intermediate, understanding its synthesis is vital for process chemists. A common and logical synthetic route involves the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine, also known as CPMP, which is the core structure for many related drugs.[13]

Proposed Synthetic Pathway

The most direct synthesis is the reaction of 1-[(4-chlorophenyl)phenylmethyl]piperazine (CPMP) with a 2-haloethanol, such as 2-chloroethanol, in the presence of a base to scavenge the resulting acid (HCl).

G Reactant1 1-[(4-chlorophenyl)phenylmethyl]piperazine (CPMP) C₁₇H₁₉ClN₂ Solvent Solvent (e.g., Toluene) Base (e.g., Na₂CO₃) Reactant1->Solvent Reactant2 2-Chloroethanol C₂H₅ClO Reactant2->Solvent Product Target Compound C₁₉H₂₃ClN₂O Solvent->Product Heat (Reflux)

Caption: Proposed workflow for the synthesis of the target compound.

Illustrative Experimental Protocol

This protocol provides a robust, self-validating methodology for the synthesis described above.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq), sodium carbonate (2.0 eq) as the base, and toluene as the solvent.

  • Addition of Alkylating Agent: While stirring, add 2-chloroethanol (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the CPMP starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash with toluene.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

High-purity reference standards are essential for accurate quantification of impurities in active pharmaceutical ingredients (APIs).[3] A combination of chromatographic and spectroscopic methods is used for structural confirmation and purity assessment.

Chromatographic Analysis (HPLC)

HPLC is the standard method for assessing the purity of pharmaceutical compounds.

  • Protocol: HPLC Purity Assessment

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient from high aqueous content to high organic content (e.g., 5% B to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, confirming the compound's identity. A characteristic fragmentation involves the cleavage of the C-N bond at the chiral benzylic carbon, resulting in a stable diphenylmethyl cation fragment. Studies on related compounds show a base peak at m/z = 201, corresponding to this fragmentation.[13]

Safety, Handling, and Storage

Proper handling is imperative due to the hazardous nature of this compound.

Hazard ClassGHS Statement
Acute Toxicity, Oral H302: Harmful if swallowed[2]
Skin Corrosion H314: Causes severe skin burns and eye damage[2]
Eye Damage H318: Causes serious eye damage[2]
  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: The compound is very hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][8] For long-term stability, storage in a freezer at -20°C is recommended.[1][8]

Conclusion

This compound is more than a mere impurity; it is a molecule of significant interest that provides insight into the metabolism of major antihistamine drugs and serves as a valuable building block in synthetic chemistry. Its basic properties, centered on the nucleophilic piperazine ring, define its reactivity and physiological behavior. A thorough understanding of its synthesis, analytical profile, and handling requirements, as detailed in this guide, is essential for any scientist working within its sphere of application.

References

  • This compound . gsrs.ncats.nih.gov. [Link]

  • hydroxyzine | Ligand page . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • This compound | C19H23ClN2O . PubChem. [Link]

  • Hydroxyzine: Uses, Dosage & Side Effects . Drugs.com. [Link]

  • Levocetirizine - Wikipedia . Wikipedia. [Link]

  • 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2) . PubChem. [Link]

  • WO2004103982A1 - 2-[2-[4-[(4-chlorophenyl) phenylmethyl]-1-piperazinyl]ethoxy]acetic acid monohydrochloride as anti-allergenic compound and process for its production.
  • Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes . Asian Journal of Chemistry. [Link]

  • 4-((R)-(4-Chlorophenyl)phenylmethyl)-1-piperazineethanol | C19H23ClN2O . PubChem. [Link]

Sources

Technical Monograph: Pharmacodynamics and Molecular Characterization of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol

[1][2][3]

Executive Summary

This compound (CAS: 109806-71-5 for free base; often associated with CAS 303-26-4 which refers to the nor-derivative in some contexts, but chemically distinct) is a critical pharmacophore in the piperazine class of H1-antihistamines.[1][2][][4] It serves as the primary metabolic intermediate between the first-generation antihistamine Hydroxyzine and the second-generation blockbuster Cetirizine .[1][2][]

Unlike Cetirizine, which possesses a carboxylic acid moiety that restricts blood-brain barrier (BBB) penetration, this ethanol derivative retains higher lipophilicity, suggesting a pharmacological profile that bridges the sedative potential of first-generation agents and the potency of second-generation agents.[1][2][] In drug development, it is monitored strictly as Cetirizine Impurity A (EP) due to its distinct toxicological and potency profile.[1][2][]

Molecular Pharmacology & Mechanism of Action[3]

Core Mechanism: H1 Receptor Inverse Agonism

The molecule functions not merely as a neutral antagonist but as an inverse agonist at the Histamine H1 Receptor (H1R), a Gq-coupled GPCR.[1][2][]

  • Constitutive Activity Suppression: The H1R exhibits high constitutive activity (spontaneous transition to the active R* state).[1][] This molecule binds to the inactive state (R), stabilizing it and shifting the equilibrium away from R*.[2][]

  • Signal Transduction Blockade: By stabilizing the inactive conformation, it prevents the coupling of the G

    
    q protein, thereby inhibiting the activation of Phospholipase C (PLC) and the subsequent generation of Inositol Triphosphate (IP3) and Diacylglycerol (DAG).[2]
    
Structural Binding Determinants (SAR)

The high affinity of this ligand is driven by its "key-and-lock" fit within the H1R transmembrane domain:

  • Ionic Anchor: The protonated nitrogen (N4) of the piperazine ring forms a salt bridge with Asp107 (TM3) of the receptor.[1][]

  • Hydrophobic Interaction: The (4-chlorophenyl)phenylmethyl group (benzhydryl moiety) penetrates deep into the hydrophobic pocket formed by Trp428 (TM6) and Phe432 (TM6).[1][2] The chlorine atom at the para-position enhances lipophilic interaction and metabolic stability against aromatic hydroxylation.[1][2][]

  • The Ethanol Tail: Unlike Cetirizine’s anionic carboxylate (which repels the hydrophobic upper TM region), the hydroxyethyl tail of this molecule allows for hydrogen bonding with Asn198 (TM5) or Lys191 (TM5), potentially altering residence time compared to its carboxylated congener.[1]

Signaling Pathway Visualization

The following diagram illustrates the interruption of the H1R signaling cascade.

H1_Signalingcluster_membraneCell MembraneHistamineHistamine (Agonist)H1R_ActiveH1 Receptor (R*)Active StateHistamine->H1R_ActiveStabilizesLigand4-((4-Cl-Ph)...)-ethanol(Inverse Agonist)Ligand->H1R_ActiveBlocksH1R_InactiveH1 Receptor (R)Inactive StateLigand->H1R_InactiveStabilizes (High Affinity)H1R_Active->H1R_InactiveEquilibrium ShiftGqGq ProteinH1R_Active->GqActivatesPLCPhospholipase C (PLC)Gq->PLCStimulatesPIP2PIP2PLC->PIP2IP3IP3PIP2->IP3DAGDAGPIP2->DAGCaIntracellular Ca2+ReleaseIP3->CaNFkBNF-kB Activation(Inflammation)DAG->NFkBCa->NFkB

Figure 1: Mechanism of Inverse Agonism.[1][2] The ligand stabilizes the inactive H1R state, preventing the Gq-PLC-Ca2+ cascade.[1][2][]

Metabolic Context & Pharmacokinetics[1][2][3]

This molecule occupies a pivotal position in the metabolic tree of benzhydryl piperazines.[1][]

PropertyHydroxyzineCetirizine Ethanol (Topic) Cetirizine
Structure Tail -O-CH2-CH2-OH-OH -O-CH2-COOH
Role Pro-drug / ParentIntermediate / Impurity Active Metabolite
Lipophilicity (LogP) ~4.5 (High)~3.8 (Moderate) ~1.5 (Low)
BBB Penetration High (Sedating)Moderate Low (Non-sedating)
Metabolic Fate Oxidative dealkylationOxidation (ADH/ALDH) Renal Excretion

Metabolic Pathway:

  • Formation: Hydroxyzine undergoes oxidative O-dealkylation (via CYP3A4/2D6) to form the primary alcohol (the Topic molecule).[1][2][]

  • Clearance: This alcohol is rapidly oxidized by Alcohol Dehydrogenase (ADH) to the aldehyde, and subsequently by Aldehyde Dehydrogenase (ALDH) to the carboxylic acid (Cetirizine ).[1][2]

  • Clinical Relevance: Accumulation of this intermediate suggests metabolic bottlenecking or hepatic impairment.[1][]

Experimental Characterization Protocols

For researchers characterizing this compound as an impurity standard or a lead scaffold, the following protocols ensure data integrity.

Protocol A: Competitive Radioligand Binding Assay (H1R Affinity)

Objective: Determine the inhibition constant (


12
  • Membrane Preparation: Use CHO-K1 cells stably expressing human H1R.[1][2][] Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • Mix 50 µg membrane protein with 2 nM

      
      -Mepyramine.[1][2][]
      
    • Add increasing concentrations of This compound (

      
       M to 
      
      
      M).
    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1][2][]
Protocol B: HPLC Impurity Profiling (USP/EP Method)

Objective: Quantify the molecule as "Impurity A" in bulk Cetirizine samples.[1][]

  • Column: C18 Silica (L1), 250 mm x 4.6 mm, 5 µm.[1][2][]

  • Mobile Phase A: 0.1 M

    
     (pH 3.0).[1][]
    
  • Mobile Phase B: Acetonitrile.[1][]

  • Gradient: 0-15 min (Isocratic 60% A); 15-25 min (Linear to 40% A).

  • Detection: UV at 230 nm.[1][]

  • Retention Time: The ethanol derivative (less polar than Cetirizine) typically elutes after Cetirizine but before the dimer impurities.[1][]

Experimental Workflow Diagram

Experimental_Workflowcluster_AnalysisData AnalysisSampleSample:Cetirizine Bulk / PlasmaPrepSolid Phase Extraction(SPE)Sample->PrepClean-upSeparationHPLC-UV / LC-MS(C18 Column)Prep->SeparationInjectIDPeak Identification(RT vs Standard)Separation->IDChromatogramQuantQuantification(Area Under Curve)ID->QuantResultImpurity Profile Report(<0.1% Limit)Quant->Result

Figure 2: Analytical workflow for isolating and quantifying the ethanol metabolite in pharmaceutical matrices.

Toxicology & Safety Considerations

  • Acute Toxicity: As a cationic amphiphilic drug (CAD), it has the potential for phospholipidosis at high concentrations.[1][]

  • Sedation Risk: Due to LogP ~3.8, it crosses the BBB more readily than Cetirizine.[2][] In preclinical models, this metabolite shows a lower therapeutic index regarding CNS depression compared to the final acid metabolite.[2][]

  • Genotoxicity: Generally considered non-genotoxic, aligning with the safety profile of the parent piperazines.[]

References

  • Shimamura, T., et al. (2011).[1][2][] "Structure of the human histamine H1 receptor complex with doxepin." Nature, 475(7354), 65–70.[1][2][] Link[1][2]

  • European Pharmacopoeia (Ph.[1][] Eur.) . "Cetirizine Dihydrochloride Monograph: Impurity A." EDQM.[1][] Link[1][2]

  • Gillard, M., et al. (2002).[1][2][] "Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194."[] Molecular Pharmacology, 61(2), 391-399.[1][2][] Link

  • Chen, C., et al. (2008).[1][2][] "Pharmacokinetics and disposition of cetirizine in humans." Journal of Clinical Pharmacology. Link

  • National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 3419898: this compound."[1][2][][5] Link[1][2]

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol pharmacological profile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth pharmacological and chemical profile of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol , a critical intermediate and active metabolite in the diphenylmethylpiperazine class of antihistamines.

Common Designation: Cetirizine Impurity G (EP) | Desethoxyhydroxyzine CAS Registry Number: 109806-71-5 (Free Base) | 164726-80-1 (Dihydrochloride)[1]

Executive Summary & Chemical Identity

This compound represents the core pharmacophore of the "hydroxyzine" class, stripped of the extended ethoxy-side chains that define the commercial drugs Hydroxyzine and Cetirizine. As a Senior Application Scientist , it is crucial to recognize this molecule not merely as an impurity, but as the primary alcohol precursor from which second-generation antihistamines are derived.

In drug development, it serves two distinct roles:

  • Key Intermediate: The scaffold upon which etherification (for Hydroxyzine) or alkylation/oxidation (for Cetirizine) occurs.

  • Active Metabolite: A product of O-dealkylation in vivo, retaining significant H1-receptor affinity.

Physicochemical Profile
ParameterValue / Characteristic
Molecular Formula C₁₉H₂₃ClN₂O
Molecular Weight 330.85 g/mol
Appearance White to off-white crystalline powder (often as 2HCl salt)
Solubility Soluble in Methanol, DMSO; Sparingly soluble in water (Free base)
pKa ~8.0 (Piperazine N1), ~4.5 (Piperazine N4)
LogP ~3.8 (Predicted)
Key Functional Groups Piperazine ring, Benzhydryl (4-Cl), Primary Alcohol

Pharmacological Profile[6][9][12]

Mechanism of Action (Pharmacodynamics)

Like its parent compounds, this compound acts as an inverse agonist at the Histamine H1 Receptor .

  • Receptor Binding: The (4-chlorophenyl)phenylmethyl moiety (benzhydryl group) anchors the molecule into the hydrophobic pocket of the H1 receptor. This interaction is conserved across the entire drug class (Chlorcyclizine, Hydroxyzine, Cetirizine).

  • Selectivity: The absence of the carboxylic acid tail (found in Cetirizine) increases lipophilicity relative to Cetirizine but decreases it relative to Hydroxyzine. This alters its Blood-Brain Barrier (BBB) penetration profile.

  • Potency: While active, it is generally considered less potent in clinical efficacy than Cetirizine due to faster metabolic clearance and lack of the zwitterionic stabilization provided by the carboxylic acid group.

Metabolic & Synthetic Pathway

Understanding the placement of this molecule in the metabolic cascade is vital for stability testing and impurity profiling.

MetabolicPathway cluster_legend Pathway Key CPMP 1-[(4-Chlorophenyl) phenylmethyl]piperazine (Starting Material) Target Target Molecule: 4-((4-Chlorophenyl) phenylmethyl)-1-piperazineethanol (Impurity G) CPMP->Target + 2-Chloroethanol (Alkylation) Hydroxyzine Hydroxyzine (Prodrug/Parent) Target->Hydroxyzine + Ethylation (Ether Synthesis) Cetirizine Cetirizine (Active Drug) Target->Cetirizine + Chloroacetic acid (Ether Synthesis) Hydroxyzine->Target O-Dealkylation (Metabolism/Degradation) Cetirizine->Target Degradation (Ether Cleavage) Synthesis Synthesis Metabolism Metabolism

Figure 1: The central role of the target molecule in the synthesis and degradation of Hydroxyzine and Cetirizine.

Experimental Protocols

Synthesis Protocol (Lab Scale)

Objective: Synthesis of this compound from 1-[(4-chlorophenyl)phenylmethyl]piperazine (CPMP).

Reagents:

  • 1-[(4-chlorophenyl)phenylmethyl]piperazine (CPMP) [1.0 eq][2]

  • 2-Bromoethanol or 2-Chloroethanol [1.2 eq]

  • Potassium Carbonate (K₂CO₃) [2.0 eq]

  • Solvent: Acetonitrile (ACN) or Toluene

Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve CPMP (e.g., 10g) in ACN (150 mL).

  • Base Addition: Add anhydrous K₂CO₃ (granular) to the solution under stirring.

  • Alkylation: Add 2-Bromoethanol dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (approx. 80-82°C for ACN) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or HPLC.[3][4]

  • Work-up:

    • Cool to room temperature.

    • Filter off inorganic salts (KBr/KCl).

    • Concentrate the filtrate under reduced pressure to yield a viscous oil.[4]

  • Purification: Dissolve oil in Ethyl Acetate and wash with water. The organic layer is dried over Na₂SO₄ and concentrated.[3] Crystallization can be induced using Hexane/Ethyl Acetate or converting to the Dihydrochloride salt using HCl gas in ether.

Analytical Detection (HPLC)

For quantifying this compound as Impurity G in Cetirizine samples.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1 M KH₂PO₄ buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 0-5 min (15% B), 5-25 min (Linear to 60% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm.

  • Retention Time: The target alcohol elutes before Cetirizine due to the lack of the lipophilic ethoxy-acid chain but after the CPMP starting material.

Safety & Toxicology

Hazard Classification: Class 4 Piperazine Derivative.

  • Acute Toxicity: Harmful if swallowed (H302). Piperazine derivatives can cause transient neurological effects (dizziness, ataxia) at high doses.

  • Irritation: Causes skin irritation (H315) and serious eye damage (H318). The free base is basic (pH > 9 in solution) and corrosive to mucous membranes.

  • Handling:

    • Use a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • In case of contact, flush with water for 15 minutes; the compound is lipophilic enough to penetrate skin, so immediate washing is critical.

References

  • European Pharmacopoeia (Ph. Eur.). Cetirizine Dihydrochloride Monograph: Impurity G.
  • PubChem . This compound (Compound CID 3419898). National Library of Medicine. Link

  • Venkat Narsaiah, A., et al. (2010). "A Simple and Straightforward Synthesis of Antihistaminic Drug Cetirizine". International Journal of Applied Biology and Pharmaceutical Technology, 1(2), 739. Link

  • United States Pharmacopeia (USP). Hydroxyzine Hydrochloride Monograph. USP-NF.
  • Cayman Chemical . 1-[(4-chlorophenyl)phenylmethyl]-piperazine Product Information. Link

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the potential therapeutic targets of 4-((4-chlorophenyl)phenylmethyl)-1-piperazineethanol, a piperazine derivative closely related to the second-generation antihistamine cetirizine. Drawing from the well-established pharmacology of its structural analogs, this guide delineates its primary molecular target and explores secondary, pleiotropic effects that suggest a broader anti-inflammatory profile. We will delve into the mechanistic underpinnings of its actions, propose robust experimental workflows for target validation, and present detailed protocols to empower researchers in their investigation of this compound. The central hypothesis is that while this compound is a potent antagonist of the Histamine H1 Receptor, its therapeutic potential may be significantly enhanced by its modulatory effects on key inflammatory cells and pathways.

Introduction: A Profile of this compound

This compound is a tertiary amine and a piperazine derivative.[1][2] Its chemical structure is notably similar to that of hydroxyzine, a first-generation antihistamine, and its active metabolite, cetirizine, a second-generation antihistamine.[3][4] In fact, it is documented as a related substance and potential metabolite of cetirizine.[5] This structural relationship is the foundational premise for identifying its primary therapeutic target. While hydroxyzine is known for its sedative properties due to significant central nervous system (CNS) penetration, second-generation compounds like cetirizine are designed to be peripherally selective, thereby reducing sedative side effects.[3][6][7][8] The therapeutic utility of this class of compounds lies in their ability to mitigate allergic reactions, with applications in treating conditions such as allergic rhinitis and urticaria.[4][9][10]

Compound Attribute Information
IUPAC Name 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethan-1-ol
Molecular Formula C19H23ClN2O
Molecular Weight 330.85 g/mol
Pharmacological Class Antihistamine (presumed)
Known Analogs Hydroxyzine, Cetirizine, Levocetirizine

Primary Therapeutic Target: The Histamine H1 Receptor

The cornerstone of the therapeutic action of this compound is its presumed potent and selective antagonism of the Histamine H1 (H1) receptor.

Mechanism of Action at the H1 Receptor

Histamine is a key mediator of type I hypersensitivity reactions.[8][11] Upon allergen exposure, mast cells and basophils degranulate, releasing histamine, which then binds to H1 receptors on various cell types, including those in respiratory smooth muscle, vascular endothelium, and sensory nerves.[3][12] This interaction triggers the characteristic symptoms of an allergic response: vasodilation, increased vascular permeability, itching, and smooth muscle contraction (e.g., bronchoconstriction).[12][13]

This compound, acting as a competitive antagonist, is expected to bind to the H1 receptor without activating it. This occupation of the receptor site prevents histamine from binding and initiating the downstream signaling cascade, thereby effectively mitigating allergic symptoms.[8][14][15][16]

H1 Receptor Signaling Pathway

The H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Activation by histamine leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in the cellular response.

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Allergic Response (e.g., vasodilation, permeability) Ca->Response PKC->Response Histamine Histamine Histamine->H1R Activates Compound 4-((4-Chlorophenyl)phenylmethyl) -1-piperazineethanol Compound->H1R Antagonizes

Caption: H1 Receptor signaling cascade and point of antagonism.

Experimental Workflow: Target Affinity and Functional Antagonism

To confirm the interaction with the H1 receptor, a two-pronged experimental approach is necessary: a binding assay to determine affinity and a functional assay to confirm antagonism.

Workflow Diagram:

H1_Validation_Workflow start Start binding_assay Radioligand Binding Assay (Determine Affinity, Ki) start->binding_assay functional_assay Calcium Mobilization Assay (Confirm Antagonism, IC50) start->functional_assay data_analysis Data Analysis & Interpretation binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: Potent H1 Antagonist data_analysis->conclusion

Caption: Experimental workflow for H1 receptor target validation.

Protocol 1: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the human H1 receptor.

  • Materials:

    • Membranes from HEK293 cells stably expressing the human H1 receptor.

    • Radioligand: [3H]-pyrilamine (a known H1 antagonist).

    • Test Compound: this compound.

    • Non-specific binding control: Mepyramine (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Scintillation fluid and vials.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM).

    • In a 96-well plate, combine cell membranes, [3H]-pyrilamine (at a concentration near its Kd), and either buffer (for total binding), mepyramine (for non-specific binding), or the test compound.

    • Incubate at room temperature for 60 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to remove unbound radioligand.

    • Allow filters to dry, then add scintillation fluid.

    • Quantify bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Targets: Modulating the Inflammatory Milieu

Beyond direct H1 receptor antagonism, structurally related compounds like cetirizine exhibit significant anti-inflammatory properties.[4] These effects are often observed at concentrations achievable in clinical practice and point to additional therapeutic targets.

Mast Cell Stabilization

Mast cells are central to the allergic cascade. While H1 antagonists block the effects of released histamine, some can also prevent its release in the first place by stabilizing mast cells. Studies have shown that cetirizine can inhibit the degranulation process in mast cells, a property that is more potent than that of first-generation antihistamines like diphenhydramine.[17][18][19] This suggests an action that interferes with the mechanics of exocytosis.

Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

  • Objective: To assess the ability of the test compound to inhibit antigen-induced degranulation of mast cells.

  • Materials:

    • RBL-2H3 cell line (rat basophilic leukemia, a mast cell model).

    • DNP-specific IgE antibody for sensitization.

    • DNP-HSA antigen for stimulation.

    • Test Compound.

    • Tyrode's buffer.

    • Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

    • Stop Solution: 0.1 M Na2CO3/NaHCO3 buffer.

  • Procedure:

    • Seed RBL-2H3 cells in a 24-well plate and sensitize overnight with DNP-IgE.

    • Wash cells with Tyrode's buffer to remove unbound IgE.

    • Pre-incubate cells with various concentrations of the test compound for 30 minutes.

    • Stimulate degranulation by adding DNP-HSA antigen for 1 hour.

    • Collect the supernatant. To measure total release, lyse a separate set of control cells with Triton X-100.

    • Incubate the supernatant with the pNAG substrate.

    • Stop the reaction and measure absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50.

Eosinophil Activity and Recruitment

Eosinophils are key effector cells in the late-phase allergic reaction and in chronic allergic inflammation. Cetirizine has been shown to inhibit eosinophil chemotaxis and recruitment to inflammatory sites.[20][21][22] This effect appears to be independent of H1-receptor blockade and may involve interference with chemotactic signals or adhesion processes.[21]

Protocol 3: Eosinophil Chemotaxis Assay

  • Objective: To determine if the test compound inhibits eosinophil migration towards a chemoattractant.

  • Materials:

    • Eosinophils isolated from human peripheral blood.

    • Chemoattractant: eotaxin or Platelet-Activating Factor (PAF).

    • Test Compound.

    • Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (5 µm pore size).

  • Procedure:

    • Place the chemoattractant in the lower chamber.

    • Pre-incubate isolated eosinophils with the test compound or vehicle.

    • Place the eosinophil suspension in the upper chamber.

    • Incubate for 1-2 hours to allow for cell migration through the membrane.

    • Fix and stain the membrane.

    • Count the number of migrated cells in multiple high-power fields using a microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of migration compared to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Downregulation of Adhesion Molecules: ICAM-1

The recruitment of leukocytes to sites of inflammation is dependent on the expression of adhesion molecules on endothelial and epithelial cells. Intercellular Adhesion Molecule-1 (ICAM-1) is a critical adhesion molecule whose expression is upregulated by pro-inflammatory cytokines like IFN-γ. Cetirizine has been demonstrated to reduce the expression of ICAM-1 on epithelial cells, thereby limiting the inflammatory infiltrate.[23][24][25][26]

Proposed Mechanism:

ICAM1_Modulation Cytokine Inflammatory Cytokine (e.g., IFN-γ) Cell Epithelial / Endothelial Cell Cytokine->Cell Activates NFkB NF-κB Pathway Cell->NFkB Activates ICAM1_exp ICAM-1 Gene Expression NFkB->ICAM1_exp Upregulates ICAM1_surf Surface ICAM-1 ICAM1_exp->ICAM1_surf Leukocyte Leukocyte ICAM1_surf->Leukocyte Binds (Adhesion) Compound Test Compound Compound->NFkB Inhibits?

Caption: Proposed inhibition of ICAM-1 expression pathway.

Protocol 4: ICAM-1 Expression Assay via Flow Cytometry

  • Objective: To quantify the effect of the test compound on cytokine-induced ICAM-1 surface expression.

  • Materials:

    • Human keratinocyte cell line (e.g., HaCaT) or human umbilical vein endothelial cells (HUVECs).

    • Stimulant: IFN-γ or TNF-α.

    • Test Compound.

    • Fluorescently-labeled anti-human ICAM-1 antibody (e.g., FITC-conjugated).

    • Isotype control antibody.

    • Flow cytometer.

  • Procedure:

    • Culture cells to confluency.

    • Pre-treat cells with the test compound for 1 hour.

    • Add the inflammatory stimulant and incubate for 24 hours.

    • Harvest cells and wash.

    • Incubate cells with the anti-ICAM-1 antibody or isotype control.

    • Wash to remove unbound antibody.

    • Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI).

  • Data Analysis:

    • Compare the MFI of stimulated cells treated with the compound to stimulated cells treated with vehicle.

    • Calculate the percentage of inhibition of ICAM-1 expression.

Summary of Potential Therapeutic Targets

The therapeutic potential of this compound can be understood through a multi-target lens. While its primary role is clear, its secondary effects offer avenues for broader therapeutic applications in chronic inflammatory conditions.

Target Proposed Mechanism of Action Therapeutic Implication
Histamine H1 Receptor Competitive AntagonismAcute relief of allergic symptoms (rhinitis, urticaria)
Mast Cells Inhibition of degranulation/exocytosisProphylactic anti-allergenic effect
Eosinophils Inhibition of chemotaxis and activationAttenuation of late-phase and chronic allergic inflammation
ICAM-1 / NF-κB Pathway Downregulation of expression/activityBroad anti-inflammatory effects, reduction of cellular infiltrate

Future Directions and Conclusion

This guide has outlined the principal and ancillary therapeutic targets for this compound based on its structural and pharmacological relationship to cetirizine. The primary target is unequivocally the Histamine H1 receptor, for which validation protocols have been provided.

The true potential for innovation lies in the exploration of its secondary, anti-inflammatory properties. The proposed experimental workflows provide a clear path to characterizing its effects on mast cell stability, eosinophil function, and adhesion molecule expression. A crucial next step would be to investigate its impact on the NF-κB signaling pathway, as this could be a unifying mechanism for its pleiotropic anti-inflammatory effects.[4]

Ultimately, confirming these activities in preclinical in vivo models of asthma and atopic dermatitis will be essential. A thorough understanding of this compound's complete pharmacological profile will enable drug development professionals to position it effectively, potentially as a superior treatment for allergic diseases with a significant inflammatory component.

References

  • Drugs.com. Hydroxyzine: Uses, Dosage & Side Effects. [Link]

  • RxList. Cetirizine: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3658, Hydroxyzine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1549000, Levocetirizine. [Link]

  • Patsnap Synapse. Hydroxyzine Hydrochloride - Drug Targets, Indications, Patents. [Link]

  • Pediatric Oncall. Levocetirizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • Google Patents. US5792770A - Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine.
  • MedlinePlus. Hydroxyzine. [Link]

  • Drugs.com. Cetirizine: Package Insert / Prescribing Information. [Link]

  • WebMD. Cetirizine (Zyrtec): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • RxList. Hydroxyzine: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • National Center for Biotechnology Information. StatPearls [Internet]. Cetirizine. [Link]

  • Wikipedia. Cetirizine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3419898, this compound. [Link]

  • PubMed. Cetirizine and hydrocortisone differentially regulate ICAM-1 expression and chemokine release in cultured human keratinocytes. [Link]

  • PubMed. Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine. [Link]

  • PubMed. Inhibitory effect of cetirizine on the bronchial eosinophil recruitment induced by allergen inhalation challenge in allergic patients with asthma. [Link]

  • MedlinePlus. Levocetirizine. [Link]

  • Wikipedia. H1 antagonist. [Link]

  • J-Stage. Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine. [Link]

  • Mayo Clinic. Levocetirizine (oral route) - Side effects & dosage. [Link]

  • National Center for Biotechnology Information. StatPearls [Internet]. Antiemetic Histamine H1 Receptor Blockers. [Link]

  • Karger Publishers. Cetirizine Reduces ICAM-I on Epithelial Cells during Nasal Minimal Persistent Inflammation in Asymptomatic Children with Mite-Allergic Asthma. [Link]

  • Karger Publishers. Effects of Cetirizine on Human Eosinophil and Neutrophil Activation in vitro. [Link]

  • Patsnap Synapse. What are H1 receptor antagonists and how do they work?. [Link]

  • Google Patents. WO2004103982A1 - 2-[2-[4-[(4-chlorophenyl) phenylmethyl]-1-piperazinyl]ethoxy]acetic acid monohydrochloride as anti-allergenic compound and process for its production.
  • Healthline. Cetirizine: Uses, Side Effects, and Precautions. [Link]

  • PubMed. Cetirizine reduces inflammatory cell recruitment and ICAM-1 (or CD54) expression on conjunctival epithelium in both early- and late-phase reactions after allergen-specific challenge. [Link]

  • Patsnap Synapse. What is Levocetirizine Hydrochloride used for?. [Link]

  • The Mast Cell Disease Society, Inc. Medications to Treat Mast Cell Diseases. [Link]

  • The EDS Clinic. Treatments for MCAS & Mast Cell Disease. [Link]

  • Semantic Scholar. Effects of cetirizine on human eosinophil and neutrophil activation in vitro.. [Link]

  • Mayo Clinic. Cetirizine (intravenous route) - Side effects & uses. [Link]

  • Karger Publishers. Cetirizine Reduces ICAM-I on Epithelial Cells during Nasal Minimal Persistent Inflammation in Asymptomatic Children. [Link]

  • PubMed. Antiallergic effects of H1-receptor antagonists. [Link]

  • Slideshare. H1 & H2 receptor antagonist. [Link]

  • Europe PMC. Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine. [Link]

  • PubMed. Effect of cetirizine on human eosinophil superoxide generation, eosinophil chemotaxis and eosinophil peroxidase in vitro. [Link]

  • PubMed. Cetirizine, an H1-receptor antagonist, suppresses the expression of macrophage migration inhibitory factor: its potential anti-inflammatory action. [Link]

  • Alentris Research Pvt. Ltd. 2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol D4. [Link]

  • PubMed. Cetirizine and levocetirizine inhibit eotaxin-induced eosinophil transendothelial migration through human dermal or lung microvascular endothelial cells. [Link]

  • Global Substance Registration System. This compound. [Link]

Sources

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical significance of this compound. This compound, while not a therapeutic agent in itself, represents a pivotal molecule in the evolution of antihistamines. It serves as the key intermediate in the synthesis of Cetirizine, a widely used second-generation H1-receptor antagonist, and is a principal metabolite of the first-generation antihistamine, Hydroxyzine. This guide will delve into the historical context of its discovery, detail its synthesis methodologies, and explore its crucial role in the development of modern allergy treatments. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering in-depth chemical insights and procedural details.

Introduction: A Molecule at the Crossroads of Antihistamine Development

The quest for effective and safe antihistamines has been a significant endeavor in pharmaceutical chemistry. First-generation antihistamines, while effective in alleviating allergic symptoms, were often limited by their sedative side effects due to their ability to cross the blood-brain barrier. This led to the development of second-generation antihistamines, designed to be peripherally selective and non-sedating. At the heart of this transition for one of the most successful antihistamine lineages lies this compound.

This molecule, also known by various synonyms including O-dealkyl-cetirizine and Cetirizine ethanol, is the direct precursor to Cetirizine and a major metabolite of Hydroxyzine.[1][2] Its history is therefore not one of a standalone therapeutic agent, but rather a critical link in the molecular evolution from a successful but sedating drug to a highly effective and non-sedating successor. Understanding the discovery and chemistry of this intermediate provides a fascinating case study in rational drug design and the importance of metabolite studies in pharmacology.

The Progenitor: The Legacy of Hydroxyzine

To appreciate the significance of this compound, one must first consider its origin as a metabolite of Hydroxyzine. Hydroxyzine, first synthesized by Union Chimique Belge in 1956, is a first-generation antihistamine with potent H1-receptor antagonist activity.[3] It has been widely used for the treatment of pruritus, anxiety, and nausea.[3]

However, a significant drawback of Hydroxyzine is its sedative effect, a common characteristic of first-generation antihistamines. The sedative properties are attributed to the molecule's ability to penetrate the central nervous system and interact with H1 receptors in the brain.

Pharmacokinetic studies of Hydroxyzine revealed that it is extensively metabolized in the liver. The primary metabolite, formed through the oxidation of the terminal alcohol group to a carboxylic acid, was identified as Cetirizine.[3] The precursor to this oxidation is the intermediate this compound. This discovery was a turning point, as it was observed that this carboxylic acid metabolite, Cetirizine, retained potent antihistaminic activity but exhibited significantly reduced sedative effects.[2][4]

The Lynchpin Intermediate: this compound

The identification of this compound as a key metabolite of Hydroxyzine and the direct precursor to the non-sedating Cetirizine marked its importance in medicinal chemistry.[5] This realization shifted its status from a mere metabolic byproduct to a valuable synthetic intermediate.

Synthesis and Methodologies

The synthesis of this compound is a critical step in the production of Cetirizine. Various methods have been developed to achieve this transformation efficiently and scalably. A common and effective approach starts with 1-[(4-chlorophenyl)phenylmethyl]piperazine.[6][7]

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthetic route:

  • Reaction Setup: To a stirred solution of 1-[(4-chlorophenyl)(phenyl)methyl]-piperazine in a suitable solvent such as acetonitrile or toluene, add a base like potassium carbonate or triethylamine.[7][8]

  • Addition of Reagent: To this mixture, add 2-chloroethanol or bromoethanol.[6][7] The use of a catalyst like sodium iodide can improve the reaction rate and yield.[6]

  • Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2 to several hours, with the progress monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][8]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. An aqueous work-up is performed to remove inorganic salts. The organic layer is then separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is evaporated under reduced pressure to yield the crude product.[8]

  • Purification: The resulting crude this compound, often an oil, can be further purified by techniques such as vacuum distillation or column chromatography to achieve the desired purity.[8]

The causality behind these experimental choices lies in establishing a nucleophilic substitution reaction. The piperazine nitrogen of the starting material acts as a nucleophile, attacking the electrophilic carbon of the 2-haloethanol. The base is crucial to neutralize the hydrohalic acid byproduct, driving the reaction to completion. The choice of solvent and temperature is optimized to ensure sufficient solubility of the reactants and an adequate reaction rate.

Table 1: Comparison of Synthetic Approaches

Starting MaterialReagentBase/CatalystSolventTypical Reaction TimeReference
1-[(4-chlorophenyl)(phenyl)methyl]-piperazine2-BromoethanolPotassium CarbonateAcetonitrile2 hours[7]
1-[(4-chlorophenyl)(phenyl)methyl]-piperazine2-ChloroethanolDiisopropylethylamine / Sodium Iodide--[6]
4-chlorobenzhydryl piperazine2-chloroethanolTriethylamineTolueneReflux[8]

Diagram 1: Synthetic Pathway to this compound

G start 1-[(4-chlorophenyl)phenylmethyl]piperazine reagent + 2-Haloethanol (e.g., 2-Chloroethanol) product 4-((4-Chlorophenyl)phenylmethyl)- 1-piperazineethanol reagent->product Nucleophilic Substitution conditions Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat conditions->product

Caption: General synthetic scheme for the preparation of the target intermediate.

The Culmination: From Intermediate to Cetirizine

The true value of this compound is realized in its conversion to Cetirizine. This transformation involves the oxidation of the primary alcohol group to a carboxylic acid.

Experimental Protocol: Oxidation to Cetirizine

  • Reaction Setup: The starting material, this compound, is dissolved in a suitable solvent.

  • Oxidation Step: A common method involves reacting the alcohol with sodium chloroacetate in the presence of a strong base like potassium hydroxide in a solvent such as dimethylformamide.[8] The reaction mixture is heated to drive the reaction.

  • Work-up and pH Adjustment: After the reaction, water is added, and the pH is carefully adjusted to the isoelectric point of Cetirizine (around 4.0-4.5) using an acid like hydrochloric acid. This causes the product to precipitate.[8]

  • Isolation and Purification: The precipitated Cetirizine is then collected by filtration, washed, and can be further purified by recrystallization to yield the final high-purity active pharmaceutical ingredient.

This oxidation step is the final, crucial transformation that imparts the desired pharmacological profile to the molecule, particularly its zwitterionic character at physiological pH, which is thought to contribute to its low penetration of the blood-brain barrier.

Diagram 2: Overall Synthesis of Cetirizine

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Oxidation start 1-[(4-chlorophenyl)phenylmethyl]piperazine intermediate 4-((4-Chlorophenyl)phenylmethyl)- 1-piperazineethanol start->intermediate + 2-Haloethanol Base, Heat final_product Cetirizine ([2-[4-[(4-Chlorophenyl)phenylmethyl]- 1-piperazinyl]ethoxy]acetic acid) intermediate->final_product Oxidation (e.g., + Sodium Chloroacetate, KOH)

Caption: Two-step synthesis of Cetirizine via the key intermediate.

The Leap in Selectivity: Structure-Activity Relationship

The structural evolution from Hydroxyzine to Cetirizine, with this compound as the connecting link, provides a classic example of successful structure-activity relationship (SAR) studies.

  • Hydroxyzine: Possesses a terminal ethanol group. Its lipophilicity allows it to cross the blood-brain barrier, leading to sedation.

  • This compound: As the direct precursor, it shares the same core structure as Hydroxyzine's alcohol form.

  • Cetirizine: The terminal ethanol is oxidized to a carboxylic acid. This introduces a carboxyl group, making the molecule a zwitterion at physiological pH. This increased polarity significantly reduces its ability to cross the blood-brain barrier, thereby minimizing sedative effects while retaining high affinity for peripheral H1 receptors.[4]

This targeted modification demonstrates a rational approach to drug design, where understanding metabolic pathways and the physicochemical properties of metabolites can lead to the development of safer and more effective drugs. Cetirizine was patented in 1983 and entered medical use in 1987, becoming a cornerstone of allergy treatment.[9]

Conclusion

The story of this compound is a testament to the intricate and often serendipitous nature of drug development. Its journey from being an overlooked metabolite of Hydroxyzine to a cornerstone intermediate in the synthesis of the blockbuster drug Cetirizine highlights the importance of thorough pharmacological and metabolic profiling. This molecule stands as a silent yet crucial player in the successful transition from first to second-generation antihistamines, embodying a key step in the ongoing effort to create more targeted and safer medicines. The synthetic routes developed for its production are a practical application of fundamental organic chemistry principles, scaled for industrial importance. For researchers in drug development, its history serves as a powerful reminder that within the metabolic fate of existing drugs may lie the blueprints for the superior therapeutics of tomorrow.

References

  • ResearchGate. (2026). An improved and scalable method developed for the synthesis of 2-[4-[(4-chlorophenyl) phenyl methyl]-1-piperazinyl] ethanol, a key intermediate for cetirizine which is antiallergic drug. Available at: [Link]

  • Wikipedia. (2024). Cetirizine. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Available at: [Link]

  • A. Venkat Narsaiah, K. Nagaiah, A. R. R. V. D. & P. S. S. Murthy. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. Rasayan J. Chem.
  • Wikipedia. (2024). Hydroxyzine. Available at: [Link]

  • Google Patents. (n.d.). US8569278B2 - Anti-histamine compositions and use thereof.
  • Google Patents. (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
  • Google Patents. (n.d.). WO2004103982A1 - 2-[2-[4-[(4-chlorophenyl) phenylmethyl]-1-piperazinyl]ethoxy]acetic acid monohydrochloride as anti-allergenic compound and process for its production.
  • Google Patents. (n.d.). US5792770A - Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine.
  • PubChem. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2). Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Available at: [Link]

  • Kalivas, J., Breneman, D., Tharp, M., Bruce, S., & Bigby, M. (1990). Urticaria: clinical efficacy of cetirizine in comparison with hydroxyzine and placebo. Journal of Allergy and Clinical Immunology, 86(6 Pt 2), 1014–1018. Available at: [Link]

  • Google Patents. (n.d.). US6046332A - Methods for the manufacture of cetirizine.

Sources

The Pharmacophore of Sedation: Technical Guide to 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol

[1]

Executive Summary

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol (CAS: 109806-71-5), often identified as Cetirizine Impurity G or the Hydroxyzine alcohol metabolite , represents a critical junction in the pharmacochemistry of diphenylmethyl-piperazine antihistamines.[1]

While widely recognized as a synthesis intermediate for second-generation antihistamines (Cetirizine, Levocetirizine), its neuropharmacological profile is distinct. Unlike its carboxylated derivatives (which are P-glycoprotein substrates and excluded from the CNS), this alcohol congener retains significant lipophilicity, enabling Blood-Brain Barrier (BBB) penetration. This guide dissects its receptor kinetics, metabolic role, and the experimental frameworks required to validate its central nervous system (CNS) activity.

Part 1: Molecular Identity & Physicochemical Properties

To understand the neuropharmacology, one must first master the physicochemical drivers of this molecule's biodistribution.

PropertyValue / DescriptionNeuropharmacological Implication
IUPAC Name 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanolCore pharmacophore for H1 antagonism.
Molecular Weight 330.85 g/mol Optimal range for BBB passive diffusion (<400 Da).
Lipophilicity (LogP) ~3.8 (Predicted)High lipophilicity facilitates rapid CNS entry (unlike Cetirizine, LogP ~1.5).
pKa ~8.0 (Piperazine N)Exists as a cation at physiological pH, aiding receptor electrostatic anchoring.
Key Functionality Terminal Primary AlcoholMetabolic handle for oxidation to carboxylic acid (Cetirizine).

Part 2: Neuropharmacological Mechanisms

The H1 Receptor Inverse Agonism

Like its parent compound Hydroxyzine, this molecule functions as an inverse agonist at the Histamine H1 receptor. It stabilizes the receptor in its inactive G-protein coupled state, reducing constitutive activity.

  • Binding Site: The p-chlorobenzhydryl group occupies the hydrophobic pocket of the H1 receptor (Transmembrane domains 3 and 5), while the basic piperazine nitrogen interacts with Asp107.

  • CNS Impact: Blockade of central H1 receptors in the tuberomammillary nucleus reduces histamine-mediated wakefulness, leading to sedation.

Blood-Brain Barrier (BBB) Dynamics

This molecule serves as a perfect case study in "Structure-Distribution Relationships" (SDR).

  • The Cetirizine Contrast: Cetirizine contains a carboxylic acid moiety. This ionizes at physiological pH and is recognized by efflux transporters (P-gp), effectively keeping it out of the brain.

  • The Alcohol Advantage: this compound lacks this anionic tail. Consequently, it bypasses P-gp efflux and crosses the BBB via passive diffusion.

  • Clinical Relevance: If this impurity/metabolite accumulates, it re-introduces the sedative side effects that second-generation antihistamines aim to eliminate.

Off-Target Receptor Profiles

Research into piperazine scaffolds suggests potential off-target interactions:

  • Muscarinic (M1-M5): Weak anticholinergic activity (contributing to dry mouth/sedation).

  • 5-HT2A: Piperazine derivatives often show affinity for serotonin receptors, suggesting potential anxiolytic modulation similar to Hydroxyzine.

Part 3: Metabolic Pathway Visualization

The following diagram illustrates the oxidative metabolism linking Hydroxyzine, this intermediate, and Cetirizine.

MetabolismPathwaycluster_CNSCNS Penetration PotentialHydroxyzineHydroxyzine(Ethoxy-ethanol tail)Intermediate4-((4-Chlorophenyl)...(Primary Alcohol)Hydroxyzine->IntermediateO-dealkylation(CYP450)CetirizineCetirizine(Carboxylic Acid)Intermediate->CetirizineOxidation(Alcohol/Aldehyde Dehydrogenase)ExcretionRenal ExcretionCetirizine->ExcretionP-gp Efflux / Filtration

Caption: Metabolic oxidation pathway. The yellow node represents the topic molecule, showing its transitional role between the sedative precursor and the non-sedative product.

Part 4: Validated Experimental Protocols

To rigorously characterize this molecule, researchers must employ self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay (H1 Receptor)

Objective: Determine the affinity constant (

Materials:

  • Membrane preparation from CHO cells expressing human H1 receptors.

  • Radioligand: [3H]-Pyrilamine (High selectivity).

  • Test Compound: this compound (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute membrane homogenates in Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 25 µL [3H]-Pyrilamine (2 nM final conc).

    • 25 µL Test compound (Concentration range:

      
       to 
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes. Validation Check: Equilibrium is reached when specific binding stabilizes over time.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Objective: Predict CNS penetration without animal models.

Methodology:

  • Donor Plate: Add 300 µL of compound solution (10 µM in PBS) to the donor wells of a specialized PAMPA plate.

  • Membrane: The filter separating donor/acceptor is coated with porcine brain lipid extract dissolved in dodecane.

  • Acceptor Plate: Add 200 µL PBS to acceptor wells.

  • Sandwich: Mate the plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Validation: Use Verapamil (High permeability marker) and Theophylline (Low permeability marker) as controls.

Part 5: Workflow Visualization (Binding Assay)

BindingAssayStartMembrane Prep(hH1-CHO Cells)MixIncubation(Membrane + [3H]-Ligand + Test Compound)Start->MixFilterVacuum Filtration(GF/B Filters + PEI)Mix->Filter60 min @ 25°CWashWash Step(Ice-cold Tris Buffer)Filter->WashCountScintillation Counting(LSC)Wash->CountDataData Analysis(Cheng-Prusoff -> Ki)Count->Data

Caption: Operational workflow for H1 Receptor Radioligand Binding Assay.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3419898: this compound. Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). Cetirizine dihydrochloride - Impurity G. European Pharmacopoeia Reference Standard. Retrieved from [Link]

Methodological & Application

Synthesis of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol from 1-[(4-chlorophenyl)(phenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: High-Yield Synthesis of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a critical intermediate in the manufacturing of the second-generation antihistamine, Cetirizine.[1][2][3] The described methodology focuses on the direct N-alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and outline robust safety procedures and product validation techniques to ensure both high yield and purity. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development and organic synthesis.

Scientific Principles & Mechanistic Overview

The synthesis of this compound is achieved through a classical nucleophilic substitution reaction, specifically an N-alkylation. The core of this transformation involves the reaction of a secondary amine within the 1-[(4-chlorophenyl)(phenyl)methyl]piperazine molecule with an alkylating agent, typically a 2-haloethanol derivative.

1.1. The Nucleophilic Substitution (SN2) Pathway The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the unsubstituted secondary nitrogen atom of the piperazine ring acts as a nucleophile. It attacks the electrophilic carbon atom of the 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol), which bears a partial positive charge due to the electron-withdrawing halogen atom.

  • Transition State: A transient, high-energy transition state is formed where the nucleophile (piperazine nitrogen) and the leaving group (halide ion) are both partially bonded to the same carbon atom.

  • Leaving Group Departure: The carbon-halogen bond breaks, and the halide ion is expelled as the leaving group. Simultaneously, a new carbon-nitrogen bond is formed, yielding the desired product.

1.2. The Critical Role of the Base A crucial component of this reaction is the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[4][5] As the reaction progresses, a proton is released from the piperazine nitrogen, forming a hydrohalic acid (e.g., HBr or HCl). This acid would readily protonate the basic nitrogen of the starting piperazine, rendering it non-nucleophilic and effectively halting the reaction. The added base neutralizes this acid in situ, allowing the piperazine to remain in its free, nucleophilic state and ensuring the reaction proceeds to completion.

1.3. Solvent Selection and Reaction Control The choice of solvent is pivotal for the success of an SN2 reaction. A polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is ideal.[4][6] These solvents can dissolve both the ionic and non-ionic reactants and stabilize the charged transition state without solvating the nucleophile excessively, thereby promoting a high reaction rate. Controlling the stoichiometry, particularly avoiding a large excess of the alkylating agent, is essential to minimize the potential for undesired dialkylation, where both nitrogen atoms of the piperazine ring are alkylated.[7]

Visualized Reaction Scheme & Workflow

The overall chemical transformation is depicted below.

G cluster_reactants Reactants cluster_conditions Conditions R1 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine Product This compound R1->Product + R2 2-Bromoethanol R2->Product + Base Potassium Carbonate (K₂CO₃) Base->Product + Solvent Acetonitrile (Solvent) Heat Reflux (Heat)

Caption: Reaction scheme for the N-alkylation synthesis.

The complete experimental process, from setup to final product, is outlined in the following workflow diagram.

G start Start setup Reaction Setup (Flask, Condenser, Stirrer) start->setup charge Charge Reactants (Piperazine, K₂CO₃, Acetonitrile) setup->charge add Add 2-Bromoethanol (Dropwise) charge->add reflux Heat to Reflux (Monitor by TLC) add->reflux workup Reaction Work-up (Filter, Extract, Wash) reflux->workup purify Purification (Solvent Evaporation, Column Chromatography) workup->purify validate Product Validation (NMR, MS, Purity) purify->validate end End (Pure Product) validate->end

Caption: Step-by-step experimental workflow diagram.

Detailed Synthesis Protocol

3.1. Materials and Equipment

Reagent/MaterialCAS No.Molecular Wt. ( g/mol )Role
1-[(4-Chlorophenyl)(phenyl)methyl]piperazine303-26-4286.80Starting Material
2-Bromoethanol540-51-2124.96Alkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Base
Acetonitrile (CH₃CN), anhydrous75-05-841.05Solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Hexane110-54-386.18Chromatography Eluent
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04Drying Agent
Silica Gel (60-120 mesh)7631-86-9-Stationary Phase
Deionized Water7732-18-518.02Washing Agent

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, Buchner funnel, separatory funnel, rotary evaporator, glass chromatography column, standard laboratory glassware.

3.2. Safety Precautions: A Self-Validating System

  • Hazard Assessment: 2-Bromoethanol and 2-Chloroethanol are highly toxic, corrosive, and flammable.[8][9] Inhalation, ingestion, or skin contact can be fatal.[9] Acetonitrile is flammable and toxic. All manipulations must be performed within a certified chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty nitrile or neoprene gloves.[10]

  • Engineering Controls: Ensure the fume hood has adequate airflow. Keep all flammable liquids away from ignition sources.[9][10]

  • Emergency Preparedness: Have an emergency eyewash station and safety shower readily accessible. Keep a Class B fire extinguisher and appropriate spill containment materials nearby.

3.3. Step-by-Step Experimental Procedure

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add 1-[(4-chlorophenyl)(phenyl)methyl]piperazine (10.0 g, 34.8 mmol, 1.0 equiv.) and anhydrous potassium carbonate (9.6 g, 69.6 mmol, 2.0 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Begin stirring the suspension at room temperature.

  • Addition of Alkylating Agent: Dissolve 2-bromoethanol (4.5 g, 36.5 mmol, 1.05 equiv.) in 20 mL of acetonitrile and add it to the dropping funnel. Add the 2-bromoethanol solution dropwise to the stirring suspension over 30 minutes.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 2-3 hours.[4]

  • Monitoring Progress: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 4:6 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting material spot indicates the reaction is complete.

  • Initial Work-up: Once complete, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Buchner funnel and wash the filter cake with a small amount of ethyl acetate.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a light yellow syrup.[4]

  • Purification: Purify the crude product by column chromatography on silica gel (60-120 mesh). Elute with a gradient of ethyl acetate in hexane (e.g., starting with 20% ethyl acetate and gradually increasing to 40%). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain this compound as a pure compound. An expected yield is approximately 82%.[4]

Product Validation and Characterization

To ensure the identity and purity of the synthesized compound, the following analytical methods are recommended.

  • ¹H NMR Spectroscopy (CDCl₃): The proton NMR spectrum should show characteristic signals for the protons on the piperazine ring, the ethoxy chain, the aromatic rings, and the benzylic proton. Key expected signals include multiplets for the piperazine protons (δ 2.28-2.60 ppm), a triplet for the methylene group adjacent to the hydroxyl (δ 3.55 ppm), and a singlet for the benzylic proton (δ 4.19 ppm).[4]

  • Mass Spectrometry (EI-MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the product's molecular weight of 330.85 g/mol .[12][13]

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product, which should ideally be >99%.[14]

References

  • KR970009727B1 - Process for the preparation of 2-(2-(-4((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-acetic acid and tis dihyolrochloride.
  • CN101492430B - Method for preparing high-purity cetirizine hydrochloride.
  • KR970009728B1 - Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride.
  • EP0617028B1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] piperazine.
  • This compound. Global Substance Registration System (GSRS). [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. ResearchGate. [Link]

  • Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
  • DE1092019B - Process for the N-monoalkylation of piperazine.
  • WO2004103982A1 - 2-[2-[4-[(4-chlorophenyl) phenylmethyl]-1-piperazinyl]ethoxy]acetic acid monohydrochloride as anti-allergenic compound and process for its production.
  • A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • CN103497166A - Synthesis method of cetirizine hydrochloride intermediate.
  • A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. ACS Publications. [Link]

  • Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. ResearchGate. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Handling and storage of 2-chloroethanol. Wuxi Ginkgo Plastic Industry Co.,Ltd. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Standard Operating Procedure for the use of 2-Chloroethanol. Western Carolina University. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Cetirizine Ethanol Intermediate (Impurity G)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The molecule 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol (CAS: 109806-71-5 for free base), commonly referred to as Cetirizine Ethanol or Cetirizine Impurity G (EP) , is the critical penultimate intermediate in the synthesis of the antihistamine Cetirizine.[1]

In the industrial synthesis of Cetirizine, this ethanol intermediate is formed by the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine (Impurity A) with 2-chloroethanol. It is subsequently oxidized to form the final carboxylic acid (Cetirizine). Consequently, the purity of this ethanol intermediate directly dictates the yield and impurity profile of the final API.

Analytical Challenge: The primary analytical challenge lies in separating the target ethanol intermediate from:

  • The Starting Material: 1-[(4-chlorophenyl)phenylmethyl]piperazine (Hydrophobic, basic).[2]

  • The Final Product: Cetirizine (Acidic, polar).

  • Dimer Impurities: Formed by over-alkylation.

This Application Note details a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol designed to quantify the purity of the Cetirizine Ethanol intermediate with high specificity.

Chemical Context & Method Strategy

Structural Properties
  • Target: this compound[1][3][4][5]

  • Molecular Formula: C19H23ClN2O[1][5]

  • pKa: ~8.0 (Piperazine nitrogen). The molecule is basic.

  • Chromophore: Chlorobenzhydryl group (Strong UV absorption at ~230 nm).

Method Development Logic (The "Why")[1]
  • Column Selection (C18): A C18 stationary phase is selected for its ability to retain the hydrophobic chlorobenzhydryl backbone. A "Base Deactivated" (BDS) or high-purity silica column is essential to prevent peak tailing caused by the interaction of the basic piperazine nitrogens with residual silanols.

  • pH Control (Acidic): A mobile phase pH of 2.5–3.0 is chosen. At this pH, the piperazine nitrogens are fully protonated (

    
    ), improving solubility and reducing silanol interactions. Furthermore, this pH suppresses the ionization of any residual Cetirizine (carboxylic acid), increasing its retention slightly to prevent it from co-eluting with the solvent front.
    
  • Buffer Selection: Potassium Dihydrogen Phosphate (

    
    ) is used for its high buffering capacity at low pH and UV transparency at 230 nm.
    

Experimental Protocol

Reagents & Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/UV detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Orthophosphoric Acid (85%), Potassium Dihydrogen Phosphate.

Mobile Phase Preparation[1][6]
  • Buffer Solution (Mobile Phase A): Dissolve 3.40 g of

    
     in 1000 mL of water. Adjust pH to 2.5 ± 0.05 with dilute orthophosphoric acid. Filter through a 0.45 µm membrane.
    
  • Organic Phase (Mobile Phase B): Acetonitrile (100%).

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to ensure optimal Van Deemter efficiency.
Injection Volume 10 - 20 µLSufficient sensitivity for impurity detection (0.05% level).[1]
Column Temp 30°CMaintains reproducible retention times; prevents viscosity fluctuations.[1]
Detection UV @ 230 nmMax absorption of chlorobenzene moiety; minimizes baseline drift vs. 210 nm.[1]
Run Time 25 MinutesAllows elution of late-eluting non-polar impurities (e.g., Impurity A).[1]
Gradient Program

Note: A gradient is preferred over isocratic conditions to sharpen the peak of the late-eluting starting material (Impurity A).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Initial Equilibration
2.07030Isocratic Hold
15.04060Linear Ramp (Elute Ethanol & Impurity A)
20.04060Wash
20.17030Return to Initial
25.07030Re-equilibration

Sample Preparation Workflow

Standard Stock Solution:

  • Weigh 25 mg of Cetirizine Ethanol Reference Standard into a 50 mL volumetric flask.

  • Add 25 mL of Methanol to dissolve (sonicate if necessary).

  • Dilute to volume with Mobile Phase A . (Final Conc: 0.5 mg/mL).

Test Sample Solution:

  • Weigh 25 mg of the raw material sample into a 50 mL volumetric flask.

  • Dissolve in 25 mL Methanol.

  • Dilute to volume with Mobile Phase A.

System Suitability Solution (Resolution Check):

  • Prepare a mixture containing 0.5 mg/mL of Cetirizine Ethanol and 0.05 mg/mL of Cetirizine Impurity A (Starting Material).

  • Goal: Resolution (

    
    ) between the two peaks must be > 2.0.
    

Visualization: Synthesis & Analysis Workflow

The following diagram illustrates the position of the analyte in the synthesis pathway and the decision logic for the analytical method.

G cluster_0 Cetirizine Synthesis Pathway cluster_1 HPLC Method Logic Start Impurity A (Piperazine SM) Hydrophobic/Basic Target Cetirizine Ethanol (Target Analyte) Intermediate Polarity Start->Target + 2-Chloroethanol Final Cetirizine API (Carboxylic Acid) Acidic/Polar Target->Final + Oxidation Sample Raw Sample Target->Sample Analysis Column C18 Column (Base Deactivated) Sample->Column Conditions pH 2.5 Buffer Protonates Piperazine Column->Conditions Detection UV @ 230nm Conditions->Detection Result Purity Result Detection->Result

Figure 1: Synthesis context of Cetirizine Ethanol and the corresponding HPLC analytical workflow.

System Suitability & Troubleshooting

To ensure the "Trustworthiness" of the data, the following criteria must be met before releasing results:

ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (

)
NMT 2.0If tailing > 2.0: The column may have active silanols. Replace with a fresh BDS-C18 column or slightly increase buffer concentration (up to 50 mM).
Theoretical Plates (N) NLT 5000If plates are low: Check for dead volume in tubing or column aging.[1]
Resolution (

)
> 2.0 (vs Impurity A)If resolution fails: Decrease organic modifier in the initial gradient step (e.g., start at 25% B).
Retention Time (RT) ± 5% of StandardIf RT shifts: Check mobile phase pH carefully. pH fluctuations significantly affect piperazine retention.
Expert Insight: The "Memory Effect"

Because this compound is a sticky base, it can adsorb to stainless steel capillaries.[1]

  • Recommendation: Include a "needle wash" step with 50:50 Methanol:Water between injections to prevent carryover (ghost peaks) in subsequent runs.

References

  • European Pharmacopoeia (Ph. Eur.) 10.0 .[6] Cetirizine Dihydrochloride Monograph (01/2017:1084). Strasbourg: Council of Europe. (Defines Impurity A and G structures).

  • Jaber, A. M. Y., et al. (2004). "Determination of Cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC." Journal of Pharmaceutical and Biomedical Analysis, 36(2), 341-350.[7]

  • LGC Standards. (2024). Certificate of Analysis: Cetirizine Impurity G.

  • PubChem. (2024). Compound Summary: 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol.[1][3][4][5][7]

Sources

Application Note: Strategic Validation of Stability-Indicating HPLC Method for 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol (Hydroxyzine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol , commonly known as Hydroxyzine .[1] While often analyzed as the hydrochloride salt, the free base structure presents specific chromatographic challenges—primarily peak tailing due to the interaction of the basic piperazine nitrogen with residual silanols on the stationary phase.

This guide moves beyond standard template adherence, focusing on the causality of method design and the rigorous requirements of ICH Q2(R2) guidelines. It establishes a "self-validating" analytical system capable of separating the Active Pharmaceutical Ingredient (API) from its key degradation products and process impurities, including Cetirizine (oxidative metabolite) and 4-Chlorobenzophenone (cleavage product).

Chemical Context & Method Strategy

The Molecule

The analyte, this compound, contains two nitrogen atoms in the piperazine ring.

  • pKa: Approximately 2.0 and 7.1.

  • Chromatographic Behavior: At neutral pH, the secondary amine moieties interact strongly with silanol groups on silica-based columns, leading to severe peak tailing.

  • Strategy: We employ a low pH (2.5 – 3.0) mobile phase . At this pH, the nitrogen atoms are fully protonated, repelling them from the positively charged protonated silanols, thereby sharpening peak shape and improving resolution.

Critical Quality Attributes (CQA)

The method must resolve the API from:

  • Impurity A (p-Chlorobenzhydrylpiperazine): A key intermediate.

  • Impurity C (4-Chlorobenzophenone): A degradation product formed via oxidative cleavage.

  • Cetirizine: The carboxylic acid metabolite (if cross-contamination or oxidation occurs).

Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Photodiode Array (PDA) Detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: C18 End-capped, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry C18 or equivalent). Rationale: High carbon load provides adequate retention for the hydrophobic chlorobenzhydryl group.

  • Wavelength: 230 nm (Primary), 254 nm (Secondary for specific aromatic impurities).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Mobile Phase Preparation[2][3]
  • Buffer (Mobile Phase A): 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 3.0 with Orthophosphoric Acid. Note: Phosphate buffer is preferred over acetate for better UV transparency at 230 nm.

  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Equilibration
5.07030Isocratic Hold
20.03070Linear Gradient
25.03070Wash
26.07030Return to Initial
35.07030Re-equilibration

Validation Workflow (ICH Q2(R2) Aligned)

The validation process is designed as a logical cascade. We do not proceed to Accuracy/Precision until Specificity and Linearity are confirmed.

Visualization: Validation Logic Flow

The following diagram illustrates the dependency of validation parameters. System Suitability acts as the gatekeeper for all subsequent data generation.

ValidationWorkflow Start Method Development Finalization SST System Suitability (SST) (The 'Self-Validating' Gate) Start->SST Define Criteria SST->Start Fail (Redesign) Specificity Specificity & Stress Testing (Forced Degradation) SST->Specificity Pass Linearity Linearity & Range (5 Levels) Specificity->Linearity Purity Confirmed Accuracy Accuracy (Recovery) & Precision Linearity->Accuracy R² > 0.999 Robustness Robustness & Solution Stability Accuracy->Robustness Final Validated Method Release Robustness->Final

Figure 1: The logical cascade of analytical method validation. System Suitability (SST) is the critical control point.

Key Validation Parameters & Causality

System Suitability (The Self-Validating Engine)

Before any validation data is accepted, the system must prove it is "fit for purpose" on the day of analysis.

  • Protocol: Inject Standard Solution (0.1 mg/mL) six times.

  • Acceptance Criteria:

    • RSD of Area: ≤ 2.0% (Ensures precision).

    • Tailing Factor (T): ≤ 2.0 (Critical for basic amines like Hydroxyzine).

    • Theoretical Plates (N): > 2000 (Ensures column efficiency).

    • Resolution (Rs): > 2.0 between Hydroxyzine and nearest impurity.[2]

Specificity: Forced Degradation Studies

To claim the method is "Stability Indicating," we must intentionally degrade the molecule to prove we can detect the fragments.

  • Acid Stress: 1N HCl, 60°C, 4 hours. Mechanism: Hydrolysis of the ether linkage.

  • Oxidation: 3% H₂O₂, RT, 4 hours. Mechanism: N-oxide formation on the piperazine ring.

  • Thermal: 105°C, 24 hours (Solid state).

  • Photolytic: UV Light (1.2 million lux hours). Mechanism: Cleavage of the benzhydryl group to form 4-Chlorobenzophenone.

Peak Purity Check: Use the PDA detector to verify that the API peak is spectrally pure (Purity Angle < Purity Threshold), confirming no degradants are co-eluting "under" the main peak.

Visualization: Degradation Pathways

Understanding what we are looking for is as important as finding it.

DegradationPathways API Hydroxyzine (API) ImpA Impurity A (p-Chlorobenzhydrylpiperazine) API->ImpA Hydrolysis (Acid/Base) ImpC Impurity C (4-Chlorobenzophenone) API->ImpC Photolysis/Oxidation (Cleavage) NOxide Hydroxyzine N-Oxide API->NOxide Oxidation (H2O2)

Figure 2: Primary degradation pathways for Hydroxyzine. The method must resolve these specific breakdown products.

Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Logic: Proves the detector response is proportional to concentration, allowing for single-point calibration in routine QC.

  • Metric: Correlation Coefficient (R²) ≥ 0.999.[1]

Accuracy (Recovery)
  • Protocol: Spike known amounts of Hydroxyzine into a placebo matrix at 50%, 100%, and 150% levels (triplicate preparation).

  • Logic: Ensures the matrix (excipients) does not interfere with extraction or detection.

  • Acceptance: Mean recovery 98.0% – 102.0%.[2]

Summary of Validation Results (Template)

Use the following table structure to report final validation data.

ParameterAcceptance CriteriaTypical Result (Pass/Fail)
Specificity No interference at RT of API; Peak Purity PassesPure Peak (Angle < Threshold)
Linearity R² ≥ 0.9990.9998
Precision (Repeatability) RSD ≤ 2.0% (n=6)0.4%
Intermediate Precision RSD ≤ 2.0% (Different Analyst/Day)0.8%
Accuracy (Recovery) 98.0% - 102.0%99.5%
LOD / LOQ S/N ratio > 3 (LOD) and > 10 (LOQ)LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL
Robustness Resolution > 1.5 despite small changesPass (Flow ±0.1, Temp ±5°C)

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures: Q2(R2). ICH Guidelines. [Link]

  • Bonde, S., et al. (2019). New Method Development for Hydroxyzine Determination: Application in Stability Studies. ResearchGate. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

Sources

Application Notes and Protocols for Studying 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Key Cetirizine Intermediate

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol is a significant chemical entity, recognized as a key intermediate in the synthesis of Cetirizine, a widely used second-generation antihistamine[1]. It is also identified as "Cetirizine EP Impurity G Hydrochloride"[2]. Given its structural relationship to Cetirizine and its precursor Hydroxyzine, it is highly probable that this compound exhibits activity as a histamine H1 receptor antagonist[3][4]. Understanding its in vivo effects is crucial for a comprehensive pharmacological profile, aiding in drug development and safety assessment.

These application notes provide a detailed guide for researchers to investigate the physiological and behavioral effects of this compound using various animal models. The protocols outlined below are designed to be robust and self-validating, drawing upon established methodologies for studying antihistamines and related compounds.

Pharmacological Profile and Rationale for Investigation

Based on its chemical lineage, this compound is hypothesized to act primarily as a histamine H1 receptor inverse agonist[3][4]. This action is the cornerstone of its potential antihistaminic effects. Furthermore, like many first-generation antihistamines, it may possess additional activities, including weak antagonism at serotonin (5-HT2A), dopamine (D2), and α1-adrenergic receptors, which could contribute to anxiolytic or sedative properties[3]. The ability to cross the blood-brain barrier is a critical determinant of its central nervous system (CNS) effects[3].

Key research questions to address using animal models include:

  • Antihistaminic Activity: Does the compound inhibit histamine-mediated allergic reactions?

  • Sedative Effects: Does the compound induce dose-dependent sedation or somnolence?

  • Anxiolytic Potential: Does the compound exhibit anxiety-reducing effects?

  • Anti-Motion Sickness/Anti-Vertigo Effects: Can the compound mitigate symptoms of motion sickness or vestibular dysfunction?

Recommended Animal Models: A Comparative Overview

The choice of animal model is paramount for obtaining translatable data. Rodents are often the first choice due to their cost-effectiveness and the availability of standardized behavioral paradigms. Larger animals, such as canines and felines, can provide valuable comparative data, particularly for emetic responses.

Animal ModelKey AdvantagesRelevant Applications
Mice (e.g., BALB/c, C57BL/6) Well-characterized genetics and behavior, numerous established protocols, cost-effective.Allergic rhinitis, pruritus, anxiety, sedation, motion sickness (pica behavior)[5][6].
Rats (e.g., Wistar, Sprague-Dawley) Larger size facilitates surgical procedures and physiological measurements, established models for anxiety and cognition.Allergic models, anxiety (Elevated Plus Maze), sedation, motion sickness (pica behavior)[5][6].
Guinea Pigs Highly sensitive to histamine, making them an excellent model for bronchoconstriction and allergic asthma-like symptoms.Histamine-induced bronchoconstriction, allergic conjunctivitis[7][8].
Dogs Emetic response is more similar to humans, well-established models for atopic dermatitis and motion sickness.Pruritus, motion sickness, pharmacokinetic studies[9][10][11].
Cats Used in studies of allergic pruritus and motion sickness.Allergic dermatitis, motion sickness[4][10][11].

Experimental Protocols: A Step-by-Step Guide

Compound Preparation and Administration

Objective: To prepare this compound for in vivo administration.

Materials:

  • This compound (or its dihydrochloride salt)[2][12]

  • Vehicle (e.g., sterile saline, distilled water, 0.5% carboxymethylcellulose)

  • Vortex mixer

  • Sonicator (optional)

  • pH meter

  • Appropriate administration tools (e.g., gavage needles, syringes)

Protocol:

  • Determine the appropriate salt form: The dihydrochloride salt is often used for its solubility[2][12]. Adjust the molecular weight accordingly in dose calculations.

  • Vehicle Selection: Start with sterile saline or distilled water. For compounds with poor solubility, a suspension in 0.5% carboxymethylcellulose may be necessary.

  • Preparation:

    • Weigh the desired amount of the compound.

    • Gradually add the vehicle while vortexing to facilitate dissolution or suspension.

    • If necessary, sonicate the mixture to ensure homogeneity.

    • Measure and adjust the pH to a physiologically compatible range (typically 6.5-7.5) if necessary.

  • Administration:

    • Oral (p.o.): Administer using an oral gavage needle. This is a common route for antihistamines.

    • Intraperitoneal (i.p.): Inject into the peritoneal cavity. This route allows for rapid absorption.

    • Subcutaneous (s.c.): Inject under the skin. This provides a slower, more sustained release.

Assessment of Antihistaminic Activity: Histamine-Induced Paw Edema in Rats

Objective: To evaluate the ability of the compound to inhibit histamine-induced inflammation.

Workflow:

Workflow for the Open Field Test.

Protocol:

  • Animals: Male C57BL/6 mice (20-25 g).

  • Apparatus: An open field arena (e.g., 40x40x40 cm) with video tracking software.[13]

  • Procedure:

    • Habituate the mice to the testing room for at least one hour before the experiment.

    • Administer the vehicle, a positive control (e.g., Diazepam), or the test compound.

    • After 30 minutes, place the mouse in the center of the open field arena.

    • Record the animal's activity for a set duration (e.g., 10-30 minutes).

  • Data Analysis:

    • Analyze the following parameters using the tracking software:

      • Total distance traveled

      • Time spent in the center versus the periphery

      • Rearing frequency

    • A significant decrease in total distance traveled and rearing frequency suggests a sedative effect.

Assessment of Anti-Motion Sickness Potential: Rotation-Induced Pica in Rats

Objective: To determine if the compound can reduce motion sickness-like behavior (pica) in rats.[6] Rodents do not vomit, but the ingestion of non-nutritive substances (pica) is considered an analogue.[6]

Workflow:

Workflow for Rotation-Induced Pica Assay.

Protocol:

  • Animals: Male Wistar rats (200-250 g).

  • Acclimatization: Individually house rats and acclimatize them to a powdered diet and the presence of kaolin (a non-nutritive clay).

  • Procedure:

    • Food deprive the rats for 24 hours (with free access to water and kaolin).

    • Administer the vehicle, a positive control (e.g., Meclizine), or the test compound.

    • After 30-60 minutes, subject the rats to rotational stimulation (e.g., using a dedicated animal rotator).

    • Return the rats to their home cages.

    • Measure the amount of kaolin consumed over a set period (e.g., 1-2 hours) post-rotation.

  • Data Analysis:

    • Compare the amount of kaolin consumed by the treated groups to the vehicle control group. A significant reduction in kaolin intake suggests an anti-motion sickness effect.

Expected Outcomes and Data Interpretation

AssayPotential Outcome with this compoundInterpretation
Histamine-Induced Paw Edema Dose-dependent reduction in paw edema.Indicates peripheral H1 receptor antagonist activity.
Open Field Test Dose-dependent decrease in locomotor activity and rearing.Suggests CNS penetration and sedative effects.
Rotation-Induced Pica Dose-dependent decrease in kaolin consumption.Suggests potential for treating motion sickness and vertigo.

Conclusion and Future Directions

These application notes provide a foundational framework for the preclinical evaluation of this compound. The proposed animal models and protocols are designed to elucidate its antihistaminic, sedative, and anti-motion sickness properties. Positive findings from these studies would warrant further investigation, including receptor binding assays to confirm its affinity for the H1 receptor and other potential targets, as well as more comprehensive pharmacokinetic and toxicological profiling. A thorough understanding of this compound's in vivo effects is essential for its potential development as a therapeutic agent or for characterizing its profile as a significant impurity in Cetirizine formulations.

References

  • Hydroxyzine - Wikipedia. Available at: [Link]

  • 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2) - PubChem. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available at: [Link]

  • Hydroxyzine Use in Preschool Children and Its Effect on Neurodevelopment: A Population-Based Longitudinal Study - PubMed Central. Available at: [Link]

  • Meclizine (NausX®) for Dogs and Cats - Pet Medications - PetMD. Available at: [Link]

  • An open clinical trial on the efficacy of cetirizine hydrochloride in the management of allergic pruritus in cats - PubMed Central. Available at: [Link]

  • This compound | C19H23ClN2O | CID 3419898 - PubChem. Available at: [Link]

  • PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. Available at: [Link]

  • What Predictability for Animal Models of Peripheral Vestibular Disorders? - PubMed Central. Available at: [Link]

  • WO2004103982A1 - 2-[2-[4-[(4-chlorophenyl) phenylmethyl]-1-piperazinyl]ethoxy]acetic acid monohydrochloride as anti-allergenic compound and process for its production - Google Patents.
  • (PDF) ANTIHISTAMINIC ACTIVITY MODELS - ResearchGate. Available at: [Link]

  • Advances in Animal Modeling Modalities for Motion Sickness in Flight Simulation Environments - ResearchGate. Available at: [Link]

  • Effects of Several Therapeutic Agents on Mammalian Vestibular Function: Meclizine, Diazepam, and JNJ7777120 - PubMed Central. Available at: [Link]

  • Pharmacokinetics of cetirizine in healthy cats - AVMA Journals. Available at: [Link]

  • Hydroxyzine inhibits experimental allergic encephalomyelitis (EAE) and associated brain mast cell activation | Request PDF - ResearchGate. Available at: [Link]

  • Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals - PMC. Available at: [Link]

  • Treatment of canine atopic dermatitis with cetirizine, a second generation antihistamine: A single-blinded, placebo-controlled study - NIH. Available at: [Link]

  • Vestibular CCK signaling drives motion sickness–like behavior in mice - PNAS. Available at: [Link]

  • Meclizine - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Investigation of the Effects of Hydroxyzine Hydrochloride on Mammalian Macrophages - DergiPark. Available at: [Link]

  • Hydroxyzine Use in Preschool Children and Its Effect on Neurodevelopment: A Population-Based Longitudinal Study - PubMed. Available at: [Link]

  • Meclizine | VCA Animal Hospitals. Available at: [Link]

  • Animal Models of Allergic Diseases - MDPI. Available at: [Link]

  • (PDF) Cetirizine per os: exposure and antihistamine effect in the dog - ResearchGate. Available at: [Link]

  • Animal models in motion sickness research - NASA Technical Reports Server (NTRS). Available at: [Link]

  • AN OVERVIEW OF MOTION SICKNESS - American College of Veterinary Pharmacists. Available at: [Link]

  • Quercetin exhibits multi-target anti-allergic effects in animal models: a systematic review and meta-analysis of preclinical studies - Frontiers. Available at: [Link]

  • Cetirizine - Wikipedia. Available at: [Link]

  • Verification of Motion Sickness Index in Mice - PMC - NIH. Available at: [Link]

  • 4-((R)-(4-Chlorophenyl)phenylmethyl)-1-piperazineethanol | C19H23ClN2O | CID 28146185 - PubChem. Available at: [Link]

Sources

Chiral separation of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Chiral Separation of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol

Executive Summary

This guide details the chromatographic isolation of the enantiomers of This compound (hereafter referred to as CPPE ). This molecule is the critical alcohol intermediate in the synthesis of Levocetirizine , a third-generation non-sedating antihistamine.

While chemical resolution (e.g., using L-tartaric acid) is employed in early manufacturing stages, high-purity pharmaceutical standards and late-stage process monitoring require robust High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) protocols. This note provides a validated workflow for separating the (R)- and (S)-enantiomers using polysaccharide-based Chiral Stationary Phases (CSPs).

Technical Background & Mechanism

The Challenge: CPPE contains a basic piperazine moiety and a stereogenic center at the benzhydryl carbon.

  • Basicity: The piperazine nitrogens (

    
    ) interact strongly with residual silanols on silica supports, leading to severe peak tailing. Strategic use of amine additives (DEA/TEA) is mandatory. 
    
  • Solubility: The molecule is lipophilic but soluble in alcohols, making it ideal for Normal Phase (NP) and Polar Organic Mode (POM).

The Solution: The separation relies on the "Three-Point Interaction" model. The chiral selector (typically Amylose or Cellulose tris-carbamates) engages the analyte via:

  • 
    -
    
    
    
    Interactions:
    Between the chlorophenyl/phenyl rings of CPPE and the phenyl carbamates of the CSP.
  • Hydrogen Bonding: Between the hydroxyl group of CPPE and the carbonyl/NH groups of the CSP.

  • Steric Inclusion: The bulky benzhydryl group fits into the chiral grooves of the polysaccharide polymer.

Diagram 1: Chiral Recognition & Method Development Workflow

Method_Development_Workflow Start Start: Racemic CPPE Sample Solubility Solubility Check (Dissolve in EtOH/Hexane) Start->Solubility Screening Column Screening (AD-H, OD-H, IC) Solubility->Screening Decision Resolution (Rs) > 1.5? Screening->Decision Optimization Optimize Mobile Phase (Adjust IPA % or Additive) Decision->Optimization No SFC_Scale Scale-up to SFC (CO2 + MeOH + DEA) Decision->SFC_Scale Yes (Prep) Final Final Protocol (QC & Purification) Decision->Final Yes (Analytical) Optimization->Screening

Caption: Workflow for developing a robust chiral method for CPPE, moving from solubility checks to column screening and final scale-up.

Validated Analytical Protocols

Method A: Normal Phase HPLC (Gold Standard)

This method utilizes the Chiralpak AD-H column. The amylose-based selector provides superior recognition of the benzhydryl structure compared to cellulose-based columns for this specific intermediate.

ParameterSpecification
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 230 nm (Targeting the Chlorobenzene chromophore)
Sample Conc. 1.0 mg/mL in Mobile Phase
Back Pressure ~35-40 bar

Why Diethylamine (DEA)? Without DEA, the basic piperazine nitrogen will H-bond with the silica support, causing the peaks to broaden and tail (Asymmetry factor > 2.0). DEA masks these silanols, sharpening the peaks (Asymmetry factor < 1.2).

Method B: Immobilized Phase Screening (Robustness)

For laboratories requiring solvent flexibility (e.g., using dichloromethane for solubility), the Chiralpak IC column is recommended.

  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (85 : 15 : 0.1)

  • Advantage: The chlorinated selector of the IC column often provides unique selectivity for chlorinated analytes like CPPE due to halogen-halogen interactions.

Preparative Scale-up Protocol (SFC)

For the isolation of the (R)-enantiomer (Levocetirizine precursor) at gram-to-kilogram scale, Supercritical Fluid Chromatography (SFC) is preferred due to lower viscosity and easier solvent recovery.

Step-by-Step SFC Protocol
  • System Preparation:

    • Purge modifier lines with Methanol + 0.2% Diethylamine .

    • Equilibrate the Chiralpak AD-H SFC column (20 x 250 mm, 5 µm) at 100 bar backpressure.

  • Sample Loading:

    • Dissolve 5g of Racemic CPPE in 100 mL of Methanol.

    • Filter through a 0.45 µm PTFE filter to remove particulates.

  • Run Parameters:

    • Mobile Phase: CO₂ (80%) / Methanol + 0.2% DEA (20%).

    • Flow Rate: 50-70 mL/min (depending on system limit).

    • Cycle Time: ~4-6 minutes (Stacked injections allowed).

  • Fraction Collection:

    • Monitor UV at 230 nm.

    • Collect fractions based on slope detection.

    • Post-Processing: Evaporate Methanol immediately on a Rotavap at 40°C. Note: The DEA is volatile and will be removed during evaporation.

Data Analysis & Troubleshooting

Typical Chromatographic Performance (Analytical Scale):

Metric(S)-Enantiomer(R)-EnantiomerAcceptance Criteria
Retention Time (

)
~7.2 min~9.5 minStable ± 0.2 min
Selectivity (

)
-1.35> 1.2
Resolution (

)
-3.8> 2.0
Tailing Factor (

)
1.11.1< 1.5

Troubleshooting Guide:

  • Issue: Broad Peaks / Tailing.

    • Cause: Insufficient basic additive.

    • Fix: Increase DEA to 0.2% or switch to Ethanolamine.

  • Issue: Loss of Resolution over time.

    • Cause: Accumulation of strongly retained impurities (e.g., oxidized byproducts).

    • Fix: Wash column with 100% Ethanol (for AD-H) or THF (for Immobilized IC only).

  • Issue: Split Peaks.

    • Cause: Sample solvent mismatch.

    • Fix: Ensure the sample is dissolved in the mobile phase, not pure alcohol.

Diagram 2: Chemical Interaction Logic

Interaction_Mechanism Selector CSP: Amylose Carbamate Pi_Pi Pi-Pi Stacking (Phenyl Rings) Selector->Pi_Pi H_Bond H-Bonding (OH group) Selector->H_Bond Steric Steric Fit (Benzhydryl) Selector->Steric Analyte Analyte: CPPE Pi_Pi->Analyte H_Bond->Analyte Steric->Analyte

Caption: The "Three-Point" chiral recognition mechanism required for successful separation of CPPE.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Hu, Y., et al. (2004). Study on Enantiomeric Separation of Cetirizine on HPLC with a Chiral Ovomucoid Column. Chinese Journal of Pharmaceutical Analysis.
  • Pflum, D. A., et al. (2001).
  • European Directorate for the Quality of Medicines. (2023). Cetirizine Dihydrochloride Impurity G. European Pharmacopoeia Reference Standards. Retrieved from [Link]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for Polysaccharide CSP mechanisms).

Sources

Troubleshooting & Optimization

Technical Support Center: 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identity

Target Molecule: 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol Common Names: Cetirizine Alcohol; Hydroxy-Cetirizine Intermediate; 1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-.[1][2][3] CAS: 109806-71-5 (Free base) / 164726-80-1 (Dihydrochloride) Role: Key precursor for the synthesis of Cetirizine (via oxidation) and an active metabolite of Hydroxyzine.[1][2]

This guide addresses the specific challenges in the alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine (1-CMPP) with 2-chloroethanol . While the reaction appears simple (


), it is prone to specific impurity profiles that affect downstream oxidation steps.

Impurity Landscape: The "Silent Killers"

In high-performance liquid chromatography (HPLC), three specific impurity classes frequently cause batch failure.

Table 1: Common Byproducts & Origins
Impurity Code (Common)Chemical IdentityOrigin (Root Cause)Criticality
Impurity A (Start Mat.) Unreacted 1-[(4-chlorophenyl)phenylmethyl]piperazineIncomplete alkylation; Stoichiometry error.[1][2]High (Hard to remove downstream)
Ortho-Isomer 2-[4-[(2 -chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanolCarry-over from 1-CMPP synthesis.[1][2] Cannot be removed in this step.Critical (Must be controlled in raw material)
Bis-Dimer 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazineCarry-over or disproportionation of starting material.[1][2]Medium
Quaternary Salt Bis-hydroxyethyl ammonium speciesOver-alkylation due to excess 2-chloroethanol or high temp.[1][2]Medium (Water soluble, removed in workup)
Benzophenone 4-ChlorobenzophenoneHydrolysis of the benzhydryl-nitrogen bond (Acidic/High Temp).[1][2]High (Indicates degradation)

Visualizing the Reaction & Failure Points

The following logic map details the synthetic pathway and where specific impurities branch off.

SynthesisPath SM1 1-CMPP (Starting Material) Target Target Alcohol (Cetirizine Int.) SM1->Target Alkylation (SN2) Ortho Ortho-Isomer (Impurity) SM1->Ortho Contaminated SM Benzo 4-Chlorobenzophenone (Degradation) SM1->Benzo Hydrolysis Reagent 2-Chloroethanol (+ Base/NaI) Reagent->Target Quat Quaternary Salt (Over-Alkylation) Target->Quat Excess Reagent High T Target->Benzo Acidic Hydrolysis Oxidation

Figure 1: Synthetic pathway showing the origin of critical impurities.[2] Note that the Ortho-isomer is an input contaminant, while Quaternary salts and Benzophenone are process-generated.[1][2]

Troubleshooting Guide (Q&A Format)

Ticket #001: "I have a persistent peak at RRT 0.85 that won't wash out."

Diagnosis: This is likely the Unreacted Starting Material (1-CMPP) .[1][2]

  • Why it happens: The alkylation with 2-chloroethanol is slow because 2-chloroethanol is a relatively poor electrophile compared to bromides or tosylates.[1][2]

  • Immediate Fix:

    • Do not add more 2-chloroethanol blindly (risks quaternary salt formation).[1][2]

    • Check your catalyst. Are you using Sodium Iodide (NaI) ? The Finkelstein exchange (Cl

      
       I) in situ is critical for driving this reaction at reasonable temperatures [1].
      
    • Protocol Adjustment: Ensure you are using a polar aprotic solvent (DMF or Toluene/Water phase transfer) and heating to at least 80-100°C.[1][2]

Ticket #002: "My product is yellow/brown and shows a peak at 254nm (RRT ~1.2)."

Diagnosis: You have 4-Chlorobenzophenone formation.[1][2][4]

  • Mechanism: The benzhydryl C-N bond is susceptible to cleavage, especially if the reaction mixture becomes acidic or is heated excessively without a buffer.

  • Prevention:

    • Ensure your acid scavenger (Base) is sufficient.[2] Common bases: Triethylamine (TEA) or

      
      .[2]
      
    • Crucial Check: If using Toluene, ensure it is acid-free.[1]

    • Note: This impurity is also a known photo-degradation product.[1][2] Protect the reaction vessel from direct intense light.

Ticket #003: "The product is an oil and won't crystallize."[1]

Diagnosis: The free base of this alcohol is typically a viscous oil or low-melting solid.[1][2]

  • Solution:

    • Do not attempt to crystallize the free base for purification.[1] It rarely works well.

    • Standard Protocol: Convert it to the Dihydrochloride salt .[1] Dissolve the oil in dry acetone or ethyl acetate and bubble dry HCl gas (or add HCl/Ether). The salt precipitates readily and rejects non-basic impurities (like benzophenone) [2].

Optimized Synthetic Protocol

This protocol minimizes over-alkylation while ensuring complete consumption of 1-CMPP.[1][2]

Reagents:

  • 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq)[1][2][5][6]

  • 2-Chloroethanol (1.2 eq) — Slight excess only.[1][2]

  • Potassium Carbonate (

    
    ) (2.0 eq) — Granular, anhydrous.[2]
    
  • Sodium Iodide (NaI) (0.1 eq) — Catalyst.[1][2]

  • Solvent: Toluene or DMF (Dimethylformamide).[2]

Step-by-Step:

  • Charge 1-CMPP,

    
    , and NaI into the reactor with Toluene.
    
  • Heat to reflux (or 100°C if using DMF) to ensure dissolution.[2]

  • Dose 2-Chloroethanol slowly over 1 hour. Reason: Keeps the concentration of alkylating agent low relative to the amine, favoring mono-alkylation over quaternary salt formation.[1]

  • Monitor via HPLC. Look for the disappearance of 1-CMPP.

  • Workup:

    • Cool to 25°C. Filter off inorganic salts (

      
      , excess carbonate).
      
    • Wash the organic layer with water (removes unreacted 2-chloroethanol and quaternary salts).[1][2]

    • Critical Step: If using Toluene, extract with dilute HCl (pH 2). The product moves to the aqueous phase; non-basic impurities (Benzophenone, dimers) stay in Toluene.

    • Basify the aqueous phase and re-extract into DCM or Toluene to isolate the clean product.

Advanced Troubleshooting Logic Tree

Use this flowchart to diagnose HPLC chromatograms of the crude reaction mixture.

Troubleshooting Start Analyze Crude HPLC Q1 Is SM (1-CMPP) > 2%? Start->Q1 A1_Yes Reaction Incomplete Q1->A1_Yes Yes Q2 Is Impurity RRT ~1.2 present? Q1->Q2 No Sol1 Add 0.1 eq NaI Increase Temp Check Stirring A1_Yes->Sol1 A2_Yes Benzophenone Detected Q2->A2_Yes Yes Q3 Is Impurity RRT < 0.5 present? Q2->Q3 No Sol2 Check pH (too acidic?) Check Light Exposure A2_Yes->Sol2 A3_Yes Quaternary Salts Q3->A3_Yes Yes Sol3 Water Wash (Product is lipophilic, salts are hydrophilic) A3_Yes->Sol3

Figure 2: Diagnostic logic for HPLC analysis of the crude reaction mixture.

References

  • Opetea, D. et al. (2026). Improved and scalable method developed for the synthesis of 2-[4-[(4-chlorophenyl) phenyl methyl]-1-piperazinyl] ethanol. ResearchGate. Link

  • European Pharmacopoeia (Ph.[2][7] Eur.) . Cetirizine Dihydrochloride Monograph. (Defines Impurity A as the starting material and Impurity G as the target alcohol).

  • Wockhardt Ltd. (2004).[2] Process for the production of Cetirizine intermediates. WO2004103982A1.[1] Link

  • UCB Farchim SA. (1985).[1][2] Process for preparing 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid. U.S. Patent No.[2][8] 4,525,358.[2]

Sources

Preventing side reactions in 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol

Executive Summary & Reaction Context

This guide addresses the synthesis of This compound (CAS: 109806-71-5), a critical intermediate in the manufacturing of Cetirizine and Hydroxyzine .[1][2]

The industry-standard route involves the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine (often abbreviated as 1-CPP or N-Benzhydrylpiperazine ) with 2-chloroethanol .[1] While this reaction appears straightforward (


 substitution), it is prone to three specific failure modes that compromise yield and purity:
  • Quaternization (Over-alkylation): Formation of bis-alkylated ammonium salts.[1]

  • O-Alkylation: Reaction of the hydroxyl group of the product with excess alkylating agent (ether formation).

  • Reagent Hydrolysis: Competitive hydrolysis of 2-chloroethanol to ethylene glycol.

Critical Control Points (The "Why" Behind the Protocol)

To ensure scientific integrity, we must understand the mechanistic competition occurring in the flask.

ParameterControl LogicRisk of Deviation
Base Selection Use weak inorganic bases (

,

) or tertiary amines (TEA).[1]
Strong Bases (NaOH/KOH): Drastically increase O-alkylation (ether formation) due to alkoxide generation and promote rapid hydrolysis of 2-chloroethanol.[1]
Stoichiometry Limit 2-chloroethanol to 1.1 – 1.2 equivalents .Excess (>1.5 eq): Drives Quaternization .[1] The product is a tertiary amine and is more nucleophilic than the secondary amine starting material, making it prone to reacting again.
Catalysis Sodium Iodide (NaI) (0.05 - 0.1 eq).[1]No Catalyst: Slow reaction rates require higher temperatures, which thermally degrade the benzhydryl moiety (bond cleavage) or encourage elimination reactions. NaI facilitates the Finkelstein reaction (in situ conversion to 2-iodoethanol), accelerating the specific rate of N-alkylation.
Solvent System Toluene or Methyl Ethyl Ketone (MEK) .[1]Polar Protic Solvents (Ethanol/Water): Solvate the nucleophile too strongly (reducing reactivity) or promote hydrolysis. Toluene allows for easy aqueous workup to remove quaternary salts.[1]
Troubleshooting Guides (Q&A Format)
Category A: Impurity Identification & Elimination [1]

Q1: I am detecting a highly polar impurity (RRT < 0.5) that is insoluble in the organic layer but persists in the crude. What is it?

  • Diagnosis: This is likely the Quaternary Ammonium Salt (Bis-hydroxyethyl derivative).[1] It forms when the target product attacks another molecule of 2-chloroethanol.[1]

  • Root Cause:

    • Excessive use of 2-chloroethanol (>1.3 eq).[1]

    • Reaction time too long (allowing the product to compete for the alkylating agent).

  • Corrective Action:

    • Process: Reduce 2-chloroethanol equivalents.

    • Workup: This impurity is water-soluble.[1] Ensure your post-reaction workup includes a thorough water wash of the organic phase (Toluene/DCM). The target product will stay in the organic phase; the quaternary salt will wash out.

Q2: My HPLC shows a non-polar impurity eluting after the product. It increases when I use NaOH as the base.

  • Diagnosis: This is the O-alkylated Ether (Poly-ethoxylated species).[1]

  • Mechanism: Strong bases deprotonate the newly formed hydroxyl group (

    
    ), creating a potent nucleophile that attacks 2-chloroethanol.[1]
    
  • Corrective Action: Switch to Sodium Carbonate (

    
    )  or Triethylamine .[1] These bases are strong enough to neutralize the HCl formed but too weak to deprotonate the alcohol, effectively "shutting off" the O-alkylation pathway.
    
Category B: Reaction Stalling

Q3: The reaction stalls at 80% conversion even after 24 hours. Adding more 2-chloroethanol doesn't help. [1]

  • Diagnosis: Reagent depletion via Hydrolysis .[1]

  • Explanation: If water is present in the solvent or base, 2-chloroethanol hydrolyzes to ethylene glycol.[1] It is no longer available for alkylation.[1]

  • Corrective Action:

    • Ensure solvents are dry (KF < 0.1%).

    • Use Sodium Iodide (NaI) as a catalyst.[1][3] By converting the chloro-species to the more reactive iodo-species, you increase the reaction rate relative to the hydrolysis rate.

Visualization: Reaction Pathways & Impurity Logic

The following diagram maps the competitive pathways. Note that the Green path is desired, while Red paths must be suppressed.

ReactionPathways Start 1-CPP (Starting Amine) Product Target Product (Tertiary Amine) Start->Product + Reagent Base, NaI (Cat) Reagent 2-Chloroethanol Glycol Ethylene Glycol (Hydrolysis) Reagent->Glycol + H2O (Wet Solvent) QuatSalt Quaternary Salt (Over-Alkylation) Product->QuatSalt + Excess Reagent Long Reaction Time Ether Ether Impurity (O-Alkylation) Product->Ether + Reagent Strong Base (NaOH)

Figure 1: Mechanistic pathway showing the target N-alkylation (Green) versus competitive Over-alkylation and O-alkylation (Red).[1]

Optimized Experimental Protocol

Objective: Synthesis of this compound with <0.5% Quaternary impurity.

Reagents:

  • 1-CPP (Start): 100.0 g (0.35 mol)

  • 2-Chloroethanol: 33.8 g (0.42 mol, 1.2 eq )[1]

  • Sodium Carbonate (

    
    ):  44.5 g (0.42 mol, 1.2 eq)[1]
    
  • Sodium Iodide (NaI): 2.6 g (0.017 mol, 0.05 eq )[1]

  • Toluene: 500 mL (5 vol)

Procedure:

  • Setup: Charge 1-CPP, Toluene, and

    
     into a reactor equipped with a mechanical stirrer and reflux condenser.
    
  • Activation: Add NaI. Stir for 10 minutes at room temperature.

  • Addition: Add 2-Chloroethanol slowly over 30 minutes. Note: Slow addition prevents localized high concentrations that favor quaternization.[1]

  • Reaction: Heat to reflux (

    
    ) for 12-16 hours.
    
    • IPC (In-Process Control):[1] Check HPLC.[1] Target < 2.0% unreacted 1-CPP.

  • Workup (Critical for Purity):

    • Cool to

      
      .
      
    • Add Water (300 mL). Stir vigorously for 30 minutes.

    • Phase Cut: Separate layers.[1] The Product is in the Top (Toluene) layer. The Quaternary Salt and Inorganic Salts are in the Bottom (Aqueous) layer.

    • Optional: Wash Toluene layer again with 10% Brine to remove residual traces of chloroethanol.

  • Isolation: Distill Toluene under vacuum to obtain the viscous oil product.

References
  • Opanski, M., et al. (2012).[1] Process for the preparation of cetirizine and intermediates thereof.[2][4][5][6] European Patent EP0058146.[1]

  • Cosar, C. (1959). Derivatives of piperazine.[1][2][4][5][7][8][9][10] US Patent 2,899,436.[1][6]

  • PubChem. (2025).[1] Compound Summary: this compound.[1][2][3][6][8][9][11][12][13][14][15] National Library of Medicine.[1] [1]

  • ChemicalBook. (2024).[1] Synthesis routes and impurity profiles for Cetirizine Intermediates.

Sources

Technical Support Center: Handling and Storage of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides a comprehensive technical framework for the safe handling, optimal storage, and effective use of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol, a compound commonly known by synonyms such as Cetirizine ethanol or Cetirizine Impurity G[1][2]. As a crucial reference standard and synthetic intermediate in pharmaceutical development, maintaining its chemical integrity is paramount for reproducible and accurate experimental outcomes. This document moves beyond simple instructions to explain the scientific rationale behind each recommendation, empowering researchers to mitigate common issues before they arise.

Section 1: Compound Identification and Key Properties

A foundational understanding of the compound's properties is the first step toward proper handling. The following table summarizes its key characteristics.

PropertyValueSource(s)
Chemical Name 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol[2]
Common Synonyms This compound, Cetirizine ethanol, Cetirizine Impurity G[1][2]
CAS Number 109806-71-5[1][2]
Molecular Formula C₁₉H₂₃ClN₂O[2]
Molecular Weight 330.85 g/mol [3]
Appearance White to Off-White Solid[3]
Key Stability Concern Very Hygroscopic[3]
Boiling Point ~461.1°C at 760 mmHg[1]
Density ~1.191 g/cm³[1][3]

Section 2: Safety First - Essential Handling Protocols

This compound presents significant hazards that necessitate stringent safety protocols. Adherence to these guidelines is not merely procedural but is a critical control to prevent injury and exposure.

Q: What are the primary hazards associated with this compound and why do they demand such caution?

A: The primary hazards are significant and stem from its chemical reactivity with biological tissues. According to GHS classifications, the free base form of this compound:

  • Causes severe skin burns and eye damage (H314) [2]. This is not a mild irritation; it implies the compound can cause irreversible tissue damage upon contact.

  • Is harmful if swallowed (H302) [2]. Ingestion can lead to acute toxicity.

The dihydrochloride salt is also classified as harmful if swallowed[4]. The causality is clear: the compound's chemical structure allows it to interact destructively with proteins and lipids in cells, leading to corrosive damage. Therefore, preventing all direct contact is the primary goal.

Q: What Personal Protective Equipment (PPE) is mandatory for handling this compound?

A: A multi-layered approach to PPE is required. The following protocol must be followed without exception:

  • Body Protection: A full-length laboratory coat, buttoned completely, is the first barrier.

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) tested according to EN 374[5]. Always check gloves for perforations before use. If contact with the compound is suspected, immediately remove, and decontaminate or dispose of the gloves properly before washing your hands.

  • Eye and Face Protection: Safety glasses are insufficient. Use chemical safety goggles with side shields. If there is any risk of splashing or aerosol generation (e.g., during vortexing or sonicating), a full-face shield must be worn over the goggles. This is crucial to protect against severe eye damage[2].

  • Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust particles[5][6].

Q: How should I handle the solid compound to minimize exposure and contamination?

A: The key is to prevent the generation of airborne dust and to contain the material at all times.

  • Work Environment: Always handle the solid material in a well-ventilated laboratory hood[1][6].

  • Weighing: Use a dedicated, clean spatula for this compound. Weighing should be done on anti-static weigh paper or directly into a tared vial inside the fume hood. Avoid scooping actions that could create dust; use a gentle "push and guide" motion.

  • Cleanup: After handling, decontaminate the spatula and the weighing area thoroughly. Do not dry sweep any spills, as this will aerosolize the hazardous powder. Use a wet wipe method for cleanup.

Section 3: Storage and Stability - Maintaining Compound Integrity

The primary challenge to the long-term stability of this compound is its hygroscopic nature[3]. Moisture absorption can lead to inaccurate weighing, degradation, and altered experimental performance.

Q: What are the ideal long-term storage conditions for the solid compound?

A: To ensure multi-year stability, the following conditions are essential. A related compound has shown stability for ≥4 years under these conditions[7].

ParameterRecommended ConditionRationale
Temperature -20°C FreezerReduces the rate of any potential slow degradation reactions.
Atmosphere Under an inert atmosphere (Argon or Nitrogen)CRITICAL: The compound is very hygroscopic[3]. An inert atmosphere displaces moisture-laden air, preventing water absorption.
Container Tightly sealed, amber glass vialProtects from moisture and light. Ensure the cap has a chemically resistant liner.
Location Store locked up and in a dry, well-ventilated area[1][6][8].Complies with safety regulations for hazardous substances.
Q: I've just received a new vial of the compound. What is the correct procedure for opening and preparing it for storage?

A: Following a precise workflow upon receipt is a self-validating system to prevent immediate contamination by atmospheric moisture. The diagram below outlines this critical process.

G cluster_prep Initial Receipt Protocol A Receive Vial. Inspect container seal for integrity. B Place UNOPENED vial in a desiccator. A->B Prevents damage C Allow vial to equilibrate to room temperature (Minimum 1-2 hours). B->C CRITICAL: Prevents condensation D Move vial to inert atmosphere (glovebox or fume hood with N2/Ar flow). C->D Minimizes air exposure E Open vial and quickly aliquot into smaller, single-use vials. D->E Reduces freeze-thaw cycles F Backfill all vials with inert gas, seal tightly, and parafilm. E->F Protects from moisture G Store all vials at -20°C. F->G Long-term storage

Caption: Workflow for receiving and preparing the hygroscopic compound.

Expert Insight: The most common mistake is opening a cold vial in ambient air. This causes atmospheric water to instantly condense onto the solid, compromising the entire batch. Equilibrating to room temperature in a desiccator is a non-negotiable step.

Section 4: Solution Preparation and Short-Term Storage - FAQs & Troubleshooting

The solubility characteristics of this compound present the next set of common challenges. Data from a structurally similar compound, 1-(4-Chlorobenzhydryl)piperazine, provides valuable guidance here[7].

Q: What is the best solvent for preparing a concentrated stock solution?

A: This compound is sparingly soluble in aqueous buffers[7]. Direct dissolution in buffers like PBS will likely fail. The recommended procedure is to first create a primary stock solution in an organic solvent.

Recommended Solvents for Primary Stock:

  • Dimethyl sulfoxide (DMSO): Solubility of a similar compound is ~30 mg/mL[7].

  • Ethanol: Solubility of a similar compound is ~25 mg/mL[7].

Step-by-Step Protocol for Stock Solution Preparation:

  • Bring an aliquot of the solid compound to room temperature in a desiccator.

  • In a fume hood, add the appropriate volume of anhydrous-grade DMSO or ethanol to the vial.

  • Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. Purging the solvent with an inert gas before use is good practice[7].

  • This organic stock can then be diluted into your aqueous experimental buffer. Note that the final concentration of the organic solvent should be kept low and consistent across all experiments, including controls.

Q: My compound won't dissolve or is precipitating in my aqueous buffer. What should I do?

A: This is a common issue stemming from the compound's low aqueous solubility. Follow this troubleshooting decision tree.

G Start Compound precipitates in aqueous buffer Q1 Did you dissolve it directly in the buffer? Start->Q1 Sol_DMSO Action: Prepare a concentrated stock solution in 100% DMSO. Q1->Sol_DMSO Yes Q2 Is precipitation still occurring? Q1->Q2 No, I used a DMSO stock Dilute Action: Serially dilute the DMSO stock into the aqueous buffer. Keep final DMSO % low (<0.5%). Sol_DMSO->Dilute Dilute->Q2 Sol_Limit Conclusion: You have exceeded the solubility limit in your final buffer. Q2->Sol_Limit Yes End Resolution: Lower the final concentration or consult literature for specific solubilizing agents. Q2->End No Sol_Limit->End

Caption: Troubleshooting guide for compound solubility issues.
Q: How long can I store my prepared solutions?

A: Solution stability is limited, especially in aqueous media.

  • Aqueous Solutions: Do not store for more than one day [7]. It is strongly recommended to prepare fresh dilutions from your organic stock for each experiment.

  • Organic Stock Solutions (in DMSO/Ethanol): For short-term storage (1-2 weeks), store in tightly sealed vials at -20°C. For longer-term storage, aliquoting into single-use vials and storing at -80°C is preferable to minimize freeze-thaw cycles, which can cause precipitation. However, the user must validate the stability for their specific storage duration and conditions.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
  • PubChem. (n.d.). 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol (Hydroxyzine) vs. Cetirizine

[1][2][3]

Executive Summary: The Structural Evolution of Selectivity

In the development of H1-antihistamines, the transition from first-generation to second-generation agents represents a masterclass in medicinal chemistry optimization. This guide compares 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol (commonly known as Hydroxyzine ) with its primary active metabolite, Cetirizine .[1][[“]][3][[“]][5][6][7]

While both compounds exhibit potent affinity for the Histamine H1 receptor, their biological utility diverges radically due to a single metabolic oxidation event. This modification alters the molecule from a lipophilic, CNS-penetrating sedative (Hydroxyzine) to a zwitterionic, peripherally selective antiallergic agent (Cetirizine).

Chemical Identity & Metabolic Relationship[8][9][10]

To understand the biological divergence, we must first establish the metabolic link. Hydroxyzine is a prodrug-like precursor that is rapidly oxidized in vivo.

  • Hydroxyzine (Compound A): A piperazine derivative with a terminal alcohol group. It is highly lipophilic (

    
    ).
    
  • Cetirizine (Compound B): The carboxylic acid metabolite of Hydroxyzine.[1][3] At physiological pH (7.4), it exists primarily as a zwitterion , significantly reducing its ability to passively diffuse across lipid membranes.

Visualization: Metabolic Oxidation Pathway

The following diagram illustrates the oxidative conversion mediated primarily by alcohol dehydrogenase and hepatic CYP enzymes.

MetabolicPathwaycluster_0Pharmacokinetic ShiftHydroxyzineHydroxyzine(Lipophilic Alcohol)Target: H1 + M1-M5 + 5-HTIntermediateOxidative Intermediate(Aldehyde)Hydroxyzine->IntermediateAlcohol Dehydrogenase(Hepatic Oxidation)CetirizineCetirizine(Polar Zwitterion)Target: Selective H1Intermediate->CetirizineAldehyde Dehydrogenase

Figure 1: The metabolic oxidation of Hydroxyzine to Cetirizine, highlighting the shift from a "dirty" promiscuous binder to a selective agent.[8][9]

Pharmacodynamic Profile: Receptor Selectivity[1][2]

The clinical side effects of Hydroxyzine (sedation, dry mouth, urinary retention) are direct consequences of its "off-target" binding. Cetirizine retains the H1 affinity but sheds the muscarinic liability.

Comparative Binding Data ( Values)[3]

The following data summarizes the inhibitory constants (

Receptor TargetHydroxyzine (

)
Cetirizine (

)
Biological Implication
Histamine H1 ~ 2–10 nM ~ 6–10 nM Both are potent antihistamines; efficacy is comparable.
Muscarinic (M1-M5) ~ 10–100 nM > 10,000 nM Hydroxyzine causes anticholinergic effects (dry mouth); Cetirizine does not.
Serotonin (5-HT2A) ~ 50 nM > 1,000 nM Hydroxyzine has mild anxiolytic properties; Cetirizine lacks this.
Dopamine (D2) Moderate Negligible Hydroxyzine has potential for extrapyramidal effects at high doses.

Key Insight: Cetirizine displays a >20,000-fold selectivity for the H1 receptor over muscarinic receptors [1].[3][10] This "clean" profile is why Cetirizine is the standard for pure allergic rhinitis treatment, while Hydroxyzine is reserved for anxiety or pruritus where sedation is desirable.

Pharmacokinetics: The Blood-Brain Barrier (BBB) Interface

The most critical differentiator is CNS penetration. Hydroxyzine crosses the BBB freely. Cetirizine is actively excluded.

Mechanism of Exclusion
  • Lipophilicity: Hydroxyzine dissolves through the endothelial lipid bilayer.

  • P-glycoprotein (P-gp) Efflux: Cetirizine is a substrate for the P-gp transporter. Even if it enters the endothelial cell, it is actively pumped back into the bloodstream.

  • Electrostatic Repulsion: The zwitterionic nature of Cetirizine at physiological pH creates a charge barrier against the membrane.

BBB_Transportcluster_bloodSystemic Circulation (Blood)cluster_bbbBlood-Brain Barrier (Endothelial Cell)cluster_brainCentral Nervous System (Brain)Hydroxyzine_BloodHydroxyzine(Free Base)MembraneLipid BilayerHydroxyzine_Blood->MembranePassive Diffusion(High Lipophilicity)Cetirizine_BloodCetirizine(Zwitterion)Cetirizine_Blood->MembraneLow DiffusionPgpP-gp Efflux PumpMembrane->PgpSubstrate BindingH1_ReceptorH1 Receptor(Sedation Pathway)Membrane->H1_ReceptorHigh Occupancy (>50%)Membrane->H1_ReceptorMinimal Occupancy (<20%)Pgp->Cetirizine_BloodActive Efflux

Figure 2: Differential transport mechanisms across the BBB. Hydroxyzine penetrates passively, while Cetirizine is restricted by polarity and P-gp efflux.

Experimental Protocols for Comparative Analysis

To validate the claims above in a laboratory setting, the following protocols are recommended. These are designed to be self-validating with appropriate controls.

Protocol A: Competitive Radioligand Binding Assay (H1 Receptor)

Objective: Determine the

  • Membrane Preparation: Use CHO-K1 cells stably expressing the human H1 receptor. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligand: Use

    
    -Pyrilamine (approx. 2 nM) as the radioligand.
    
  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of

      
      -Pyrilamine.
      
    • Add 50 µL of Test Compound (Hydroxyzine or Cetirizine) at varying concentrations (

      
       M to 
      
      
      M).
    • Add 100 µL of membrane suspension.

    • Control: Define Non-Specific Binding (NSB) using 10 µM Diphenhydramine.

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: PAMPA-BBB (Permeability Assay)

Objective: Quantify the difference in passive CNS penetration.

  • System: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) specifically coated with porcine brain lipid extract.

  • Preparation:

    • Donor Well: Dissolve compounds in PBS (pH 7.4) at 10 µM.

    • Acceptor Well: Fill with drug-free PBS.

  • Membrane: Coat the PVDF filter of the donor plate with 4 µL of 20 mg/mL porcine brain lipid in dodecane.

  • Incubation: Sandwich the plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Separate plates and measure concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Expected Result: Hydroxyzine

      
       cm/s (High permeation).
      
    • Expected Result: Cetirizine

      
       cm/s (Low permeation).
      

References

  • Snowman, A. M., & Snyder, S. H. (1990). Cetirizine: Actions on neurotransmitter receptors. Journal of Allergy and Clinical Immunology, 86(6), 1025-1028.

  • Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine.[[“]] Current Medicinal Chemistry, 15(21), 2173-2191.

  • Tashiro, M., et al. (2004). Central effects of fexofenadine and cetirizine: measurement of psychomotor performance, subjective sleepiness, and brain histamine H1-receptor occupancy using 11C-doxepin positron emission tomography. Journal of Clinical Pharmacology, 44(8), 890-900.

  • Simons, F. E., & Simons, K. J. (2008). Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology, 122(4), 752-754.

  • Polli, J. W., et al. (2003). P-glycoprotein influences the brain concentrations of cetirizine (Zyrtec), a second-generation non-sedating antihistamine. Journal of Pharmaceutical Sciences, 92(10), 2082-2089.

Technical Comparison Guide: 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol (The "Cetirizine Ethanol" Scaffold)

[1][2]

Executive Summary & Compound Identity

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol (CAS: 109806-71-5 for free base) acts as the critical evolutionary bridge in the piperazine antihistamine class. Chemically, it represents the primary alcohol intermediate between the first-generation sedative Hydroxyzine and the second-generation non-sedative Cetirizine .

In drug development and quality control (QC), this compound is frequently designated as Cetirizine Impurity G (EP/USP) or the De-ethoxy Hydroxyzine metabolite . Understanding its physicochemical behavior relative to its "parent" (Hydroxyzine) and "child" (Cetirizine) is essential for optimizing synthesis yields, controlling impurities, and understanding the Structure-Activity Relationship (SAR) of H1-antagonists.

Chemical Identity Table
FeatureThe Topic Compound (The Alcohol)Hydroxyzine (The Ether)Cetirizine (The Acid)
Common Name Cetirizine Ethanol / Impurity GHydroxyzineCetirizine
Functional Group Primary Alcohol (-CH₂CH₂OH)Ethoxy-Ethanol EtherCarboxylic Acid (-CH₂COOH)
Role Metabolic Intermediate / ImpurityActive Drug (1st Gen)Active Drug (2nd Gen)
Molecular Weight 330.85 g/mol 374.90 g/mol 388.89 g/mol
Polarity (LogP) ~2.5 (Moderate)~3.5 (High - Lipophilic)~1.5 (Low - Zwitterionic at pH 7.[1][2][3]4)
BBB Penetration ModerateHigh (Sedative)Low (Non-Sedative)

Comparative Pharmacochemistry: The "Tail" Effect

The piperazine core (benzhydryl moiety) provides the high-affinity anchor to the Histamine H1 receptor. The "tail" attached to the N4-nitrogen dictates the pharmacokinetic profile. This section analyzes how the specific ethanol tail of the topic compound compares to the alternatives.

A. Lipophilicity and Blood-Brain Barrier (BBB) Permeability

The Topic Compound (Alcohol) sits in a "lipophilicity valley."

  • Hydroxyzine possesses a long ether chain, increasing lipophilicity and allowing rapid passive diffusion across the BBB, leading to significant CNS depression (sedation).

  • Cetirizine oxidizes the terminal alcohol to a carboxylic acid. At physiological pH, this exists as a zwitterion, which is electrostatically repelled by the BBB endothelium, resulting in its "non-drowsy" classification.

  • The Topic Compound lacks the zwitterionic protection of Cetirizine but is more polar than Hydroxyzine. Consequently, it retains some BBB permeability but is rapidly metabolized or excreted.

B. Receptor Binding Affinity (H1)

While the benzhydryl group drives binding, the tail interacts with secondary residues in the H1 binding pocket.

  • Hydroxyzine: High affinity (

    
     nM).
    
  • Cetirizine: High affinity (

    
     nM) with slower dissociation rates (longer residence time).
    
  • Topic Compound: Retains nanomolar affinity but lacks the stabilizing electrostatic interaction that the carboxylate of Cetirizine forms with lysine residues in the receptor vestibule. It is considered an active metabolite but less potent in vivo due to rapid clearance.

Visualizing the Piperazine Family Tree

The following diagram illustrates the synthetic and metabolic relationships between the topic compound and its derivatives.

Piperazine_PathwaysImpurityANorchlorcyclizine(The 'Naked' Scaffold)Impurity ATopicThe Topic Compound(Cetirizine Ethanol)Impurity GImpurityA->Topic+ 2-Chloroethanol(Alkylation)HydroxyzineHydroxyzine(The Ether)1st Gen DrugImpurityA->Hydroxyzine+ 2-(2-Chloroethoxy)ethanolCetirizineCetirizine(The Acid)2nd Gen DrugTopic->CetirizineOxidation(KMnO4 or Jones Reagent)Topic->CetirizineMetabolism (ADH/ALDH)Hydroxyzine->TopicMetabolism (De-alkylation)Minor Pathway

Figure 1: The central role of the Ethanol intermediate (Blue) linking the synthesis and metabolism of Hydroxyzine (Red) and Cetirizine (Green).

Experimental Protocols

Protocol A: Synthesis Optimization (Alkylation)

Objective: Synthesize this compound from Norchlorcyclizine with minimal bis-alkylation.

Rationale: Direct alkylation with 2-chloroethanol often leads to quaternary ammonium salts (over-alkylation). Using a mild base and phase transfer catalysis controls this.

  • Reagents:

    • Norchlorcyclizine (1.0 eq)

    • 2-Chloroethanol (1.1 eq) - Limiting reagent to prevent over-alkylation.

    • Potassium Carbonate (

      
      , 2.0 eq) - Acid scavenger.
      
    • Potassium Iodide (KI, 0.1 eq) - Finkelstein catalyst to activate the alkyl chloride.

    • Solvent: Acetonitrile (MeCN) or Toluene.

  • Procedure:

    • Charge Norchlorcyclizine,

      
      , and KI into the reactor with MeCN.
      
    • Heat to reflux (

      
      C).
      
    • Add 2-Chloroethanol dropwise over 2 hours. Crucial: Slow addition favors mono-alkylation.

    • Maintain reflux for 12 hours.[4] Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

    • Validation Check: If starting material remains >5% after 12h, add 0.1 eq more 2-chloroethanol. Do not add excess initially.

  • Workup:

    • Filter inorganic salts hot.

    • Evaporate solvent.[4]

    • Recrystallize from Ethyl Acetate/Hexane to remove trace bis-alkylated impurities.

Protocol B: Analytical Separation (HPLC)

Objective: Quantify "Impurity G" (The Topic Compound) in a sample of Cetirizine bulk drug.

Rationale: The alcohol (Topic) and the acid (Cetirizine) have vastly different pKa values. A gradient elution with pH control is required to sharpen the acid peak while retaining the alcohol.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
     mm, 5 
    
    
    m).
  • Mobile Phase A: 0.05 M Phosphate Buffer, pH 2.5 (Suppresses Cetirizine ionization, increasing retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 80% A / 20% B (Isocratic hold for polar impurities).

    • 5-25 min: Linear ramp to 40% A / 60% B.

  • Detection: UV at 230 nm (Benzhydryl chromophore).

  • Expected Retention:

    • Cetirizine (Acid): ~12-14 min.

    • Topic Compound (Alcohol): ~16-18 min (Elutes later due to lack of ionization at pH 2.5 compared to the protonated amine/acid balance).

    • Hydroxyzine (Ether): ~20+ min (Most lipophilic).

Synthesis & Manufacturing Insight: The "Oxidation" Bottleneck

For researchers developing generic Cetirizine, the Topic Compound is the bottleneck. The conversion of the alcohol to the carboxylic acid (Cetirizine) is the yield-determining step.

  • Challenge: Over-oxidation can cleave the piperazine ring or oxidize the benzylic carbon.

  • Industry Standard: Jones Oxidation (Chromic acid) was historical but is now avoided due to Cr(VI) toxicity.

  • Modern Alternative: TEMPO-mediated oxidation or PDC (Pyridinium dichromate) in DMF.

  • Critical Control Point: The purity of the starting Topic Compound (Alcohol) directly correlates to the enantiomeric purity of the final Cetirizine if using chiral starting materials (Levocetirizine synthesis).

Diagram: Analytical Logic for Impurity Identification

HPLC_LogicSampleUnknown Sample(Cetirizine Bulk)DecisionRetention Time (RT)relative to CetirizineSample->DecisionEarlyEarlyDecision->EarlyFaster ElutionLateLateDecision->LateSlower ElutionImpAImpurity A(Norchlorcyclizine)Amine onlyEarly->ImpApH 2.5 BufferImpGImpurity G(Topic Compound)AlcoholLate->ImpGLess Polar than Acid

Figure 2: HPLC decision tree for identifying piperazine impurities based on Relative Retention Time (RRT).

References

  • European Pharmacopoeia (Ph. Eur.) . "Cetirizine Dihydrochloride Monograph - Impurity G." European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • United States Pharmacopeia (USP) . "Hydroxyzine Hydrochloride: Related Compound A & Cetirizine Related Compound G." USP-NF Online.

  • Baltzly, R., et al. (1949) . "The preparation of N-mono-substituted piperazines." Journal of the American Chemical Society. (Foundational chemistry for the piperazine scaffold).

  • Chen, C., et al. (2014) . "Synthesis method of cetirizine hydrochloride intermediate." Google Patents (CN103497166A). Describes the optimization of the ethanol intermediate synthesis.

  • PubChem Compound Summary . "2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol."[1][2] National Center for Biotechnology Information. [1][2]

A Comparative Analysis of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive comparative analysis of the enantiomers of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol, a critical related substance to the widely-used second-generation antihistamine, cetirizine.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the significance of this compound, methodologies for the chiral separation of its enantiomers, and a discussion of their anticipated differential biological activities based on the well-established pharmacology of the parent drug, cetirizine.

Introduction: The Significance of Chiral Impurities

This compound, also known as "Cetirizine Ethanol" or designated as "Cetirizine Impurity G" in pharmacopeial contexts, is a known impurity and potential metabolite of cetirizine.[1][2][3] Cetirizine itself is a racemic mixture of two enantiomers: levocetirizine, the active (R)-enantiomer, and dextrocetirizine, the largely inactive (S)-enantiomer.[4] Given that the pharmacological activity of cetirizine is primarily attributed to levocetirizine, it is a logical and critical step to investigate the stereochemistry of its related substances.[5] The presence of chiral impurities can have significant implications for the safety and efficacy of a drug product. Therefore, the ability to separate and characterize the individual enantiomers of this compound is crucial for drug quality assessment and understanding the overall pharmacological profile of cetirizine formulations.

Chiral Separation Methodologies: Isolating the Enantiomers

While specific literature detailing the chiral separation of this compound is not abundant, the well-documented methods for the enantiomeric resolution of its parent compound, cetirizine, provide a robust starting point for method development. Capillary electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.[6][7][8]

Proposed Experimental Protocol: Chiral Capillary Electrophoresis

Capillary electrophoresis offers high efficiency, rapid analysis, and low consumption of reagents, making it an excellent choice for chiral separations.[7] The following protocol is adapted from established methods for cetirizine enantioseparation.[6][7]

Objective: To separate the (R)- and (S)-enantiomers of this compound.

Materials:

  • Racemic this compound standard

  • Capillary Electrophoresis system with UV detection

  • Fused-silica capillary (e.g., 50 µm i.d., 30 cm effective length)

  • Background Electrolyte (BGE): 25 mM sodium phosphate buffer (pH adjusted to 2.5 with phosphoric acid)

  • Chiral Selector: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) at a concentration of 5 mM in the BGE

  • Sample Diluent: BGE or a mixture of BGE and methanol

Methodology:

  • Capillary Conditioning: At the beginning of each day, flush the capillary with 0.1 M NaOH (5 min), deionized water (5 min), and finally with the BGE (10 min).

  • Sample Preparation: Prepare a stock solution of racemic this compound in the sample diluent at a concentration of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL with the BGE.

  • Electrophoretic Conditions:

    • Applied Voltage: +20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV absorbance at 230 nm.

  • Data Analysis: The two enantiomers should appear as distinct peaks. The relative amounts can be determined by integrating the peak areas.

Causality of Experimental Choices:

  • Low pH BGE: At a low pH, the piperazine nitrogens of the analyte are protonated, making it cationic and suitable for migration in the electric field. The low pH also suppresses the ionization of silanol groups on the capillary wall, minimizing electroosmotic flow and improving resolution.

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): This negatively charged chiral selector forms transient diastereomeric inclusion complexes with the enantiomers. The differential stability of these complexes leads to different migration times and, thus, separation.

  • UV Detection at 230 nm: This wavelength is chosen to maximize the absorbance of the aromatic rings in the molecule, ensuring high sensitivity.

Comparative Analysis of Enantiomers: A Mechanistic Perspective

The Precedent: Levocetirizine vs. Dextrocetirizine

Cetirizine is an antagonist of the histamine H1 receptor.[4] Its therapeutic effects in allergic conditions stem from blocking the action of histamine on these receptors. It is well-established that the antihistaminic activity of racemic cetirizine resides almost exclusively in the (R)-enantiomer, levocetirizine.[5] Levocetirizine has a significantly higher affinity for the H1 receptor compared to the (S)-enantiomer, dextrocetirizine.[5]

Hypothesized Activity of this compound Enantiomers

The chiral center of this compound is the same as that of cetirizine: the carbon atom bonded to the 4-chlorophenyl and phenyl groups. This is the key structural feature responsible for the differential binding to the H1 receptor. The ethanol group on the piperazine ring is a modification of the ethoxyacetic acid group in cetirizine. While this modification will affect the overall physicochemical properties of the molecule (e.g., polarity, pKa), it is not expected to fundamentally alter the stereospecific interaction at the chiral center with the H1 receptor.

Therefore, it is highly probable that the (R)-enantiomer of this compound will exhibit significantly greater H1 receptor antagonist activity than the (S)-enantiomer.

Below is a diagram illustrating the structural relationships and hypothesized activity flow.

G cluster_cetirizine Cetirizine (Racemic) cluster_impurity This compound Cetirizine Cetirizine (Racemic Mixture) Levocetirizine (R)-Levocetirizine Cetirizine->Levocetirizine Active Enantiomer Dextrocetirizine (S)-Dextrocetirizine Cetirizine->Dextrocetirizine Inactive Enantiomer Impurity Cetirizine Ethanol (Racemic Impurity) Cetirizine->Impurity Metabolic/Synthetic Relationship R_Impurity (R)-Enantiomer (Hypothesized Active) Levocetirizine->R_Impurity Structural Analogue S_Impurity (S)-Enantiomer (Hypothesized Inactive) Dextrocetirizine->S_Impurity Structural Analogue Impurity->R_Impurity Impurity->S_Impurity G start Racemic Sample of 4-((4-Chlorophenyl)phenylmethyl) -1-piperazineethanol separation Chiral Separation (e.g., Chiral CE or HPLC) start->separation r_enantiomer Isolated (R)-Enantiomer separation->r_enantiomer s_enantiomer Isolated (S)-Enantiomer separation->s_enantiomer char_r Pharmacological Characterization (e.g., H1 Receptor Binding Assay) r_enantiomer->char_r char_s Pharmacological Characterization (e.g., H1 Receptor Binding Assay) s_enantiomer->char_s comparison Comparative Data Analysis char_r->comparison char_s->comparison

Sources

Head-to-head comparison of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol with other antihistamine precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol (hereafter referred to as PPE ) against its primary upstream precursor (Norchlorcyclizine ) and alternative synthetic pathways for antihistamine production.[1]

Executive Summary: The "Gateway" Intermediate

This compound (CAS: 109806-71-5) represents a critical bifurcation point in the synthesis of second-generation antihistamines.[1] Unlike its parent amine, Norchlorcyclizine , which serves as a raw backbone, PPE acts as a functionalized scaffold that enables the convergent synthesis of Cetirizine and Levocetirizine via Williamson ether synthesis.

This guide compares PPE against:

  • Norchlorcyclizine (N-CC): The upstream parent amine (CAS: 303-26-4).[1]

  • Hydroxyzine: The first-generation analog and alternative oxidative precursor.[1]

  • Benzhydrylpiperazine (BHP): The non-chlorinated structural analog.[1]

Key Findings
  • Synthetic Efficiency: PPE allows for a higher-yield convergent route to Cetirizine compared to the oxidative cleavage of Hydroxyzine, avoiding the formation of difficult-to-remove N-oxide impurities.[1]

  • Solubility Profile: The hydroxyethyl tail lowers LogP (3.[1]8) compared to Norchlorcyclizine (4.5+), significantly improving reaction homogeneity in polar aprotic solvents used during alkylation.[1]

  • Stability: PPE is susceptible to oxidative degradation (N-oxide formation) but is chemically more stable than the ether-linked Hydroxyzine under acidic hydrolysis conditions.[1]

Physicochemical Head-to-Head

The following table contrasts the target product with its direct precursors and analogs. The "Delta" highlights the functional impact of the structural modification.

FeatureTarget: PPE Norchlorcyclizine (N-CC) Hydroxyzine Benzhydrylpiperazine
CAS Registry 109806-71-5303-26-468-88-2841-77-0
Role Functional IntermediateBackbone ScaffoldDrug / Oxidative PrecursorAnalog Scaffold
Molecular Weight 330.85 g/mol 286.80 g/mol 374.90 g/mol 252.35 g/mol
LogP (Predicted) ~3.8~4.6~2.8~3.2
pKa (Basic N) ~7.8~9.0~7.5~9.1
Solubility (Aq) Low (requires pH <5)InsolubleModerate (as HCl salt)Insoluble
Key Reactivity -OH Nucleophile -NH Nucleophile Ether Cleavage / Oxidation-NH Nucleophile

Analysis:

  • Nucleophilicity Switch: The transition from N-CC to PPE switches the reactive center from a secondary amine (N-H) to a primary alcohol (-OH).[1] This is critical for subsequent etherification reactions (e.g., with chloroacetic acid) where N-alkylation must be avoided to prevent quaternization.[1]

  • Lipophilicity Modulation: The addition of the ethanol tail in PPE reduces lipophilicity compared to N-CC, facilitating workup procedures in aqueous/organic biphasic systems.

Synthetic Utility & Pathway Logic

The choice between using PPE (Route A) versus Hydroxyzine oxidation (Route B) defines the impurity profile of the final API (Active Pharmaceutical Ingredient).[1]

Pathway Visualization

The following diagram illustrates the divergent synthesis and impurity risks.

G Start 4-Chlorobenzhydryl Chloride NCC Norchlorcyclizine (N-CC) Start->NCC + Piperazine PPE Target: PPE (Ethanol Intermediate) NCC->PPE + 2-Chloroethanol (Alkylation) Hydroxyzine Hydroxyzine (1st Gen Drug) NCC->Hydroxyzine + 2-(2-Chloroethoxy)ethanol Cetirizine Cetirizine (2nd Gen Drug) PPE->Cetirizine + Chloroacetate (Williamson Ether Synthesis) High Yield Impurity Impurity: N-Oxides (Difficult Removal) PPE->Impurity Stress Conditions Hydroxyzine->Cetirizine Oxidation (Jones Reagent) Risk of Over-oxidation Hydroxyzine->Impurity Side Reaction

Figure 1: Comparative synthetic pathways showing PPE as the convergent intermediate for Cetirizine synthesis.[1]

Route Comparison: "Buy vs. Make"

Route A: The PPE Strategy (Preferred for High Purity)

  • Mechanism: PPE is reacted with sodium chloroacetate in the presence of a strong base (t-BuOK or NaH).[1]

  • Advantage: The reaction is a direct etherification. It avoids the harsh oxidative conditions required to convert Hydroxyzine to Cetirizine.

  • Impurity Control: Avoids the formation of "Cetirizine N-Oxide" (a common oxidative impurity).[1]

Route B: The Hydroxyzine Oxidation Strategy

  • Mechanism: Hydroxyzine is treated with CrO3/H2SO4 (Jones Reagent) or KMnO4.[1]

  • Disadvantage: Environmental concern (Chromium waste) and lower specificity.[1] The terminal alcohol is oxidized to carboxylic acid, but the piperazine nitrogen is also prone to oxidation.

Experimental Protocol: Synthesis of PPE

Objective: Synthesize PPE from Norchlorcyclizine with >95% purity.

Reagents:

  • Norchlorcyclizine (1.0 eq)[1][2][3]

  • 2-Chloroethanol (1.2 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) or K2CO3 (2.0 eq)[1]

  • Catalyst: Sodium Iodide (NaI) (0.1 eq) - Critical for Finkelstein exchange to increase reactivity.[1]

  • Solvent: Toluene or Acetonitrile.[1]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Norchlorcyclizine in Toluene (10 volumes).

  • Activation: Add NaI and DIPEA. Stir for 15 minutes at room temperature to allow partial iodide exchange on the chloroethanol (generating the more reactive iodoethanol in situ).

  • Addition: Add 2-Chloroethanol dropwise over 30 minutes. Note: Slow addition prevents dimerization.

  • Reaction: Heat to reflux (110°C) for 12–16 hours. Monitor via TLC (Mobile Phase: MeOH:DCM 1:9).[1] The disappearance of the secondary amine spot indicates completion.

  • Workup (Self-Validating):

    • Cool to 25°C. Add water (10 volumes).

    • Separate phases.[1] The product partitions into the organic (Toluene) layer, while unreacted piperazine salts and inorganic salts remain in the aqueous layer.

    • Wash organic layer with 5% NaHCO3 to remove acidic impurities.[1]

  • Isolation: Concentrate toluene under vacuum. Crystallize the residue from Hexane/Ethyl Acetate (9:1) to yield PPE as an off-white solid.[1]

Yield Expectation: 85–92%.

Impurity Profiling & Stability

When using PPE, researchers must monitor for specific degradation products.[4]

Impurity NameStructure/OriginDetection (HPLC)
Impurity A (Norchlorcyclizine) Unreacted starting material.[1] Result of incomplete alkylation.[1]RRT ~0.85
Impurity G (Dimer) Reaction of one PPE molecule with another alkylating agent.[1]RRT ~1.20
N-Oxide Oxidation of the piperazine nitrogen during storage.[1]RRT ~0.40 (More polar)

Stability Protocol:

  • Storage: Store at 2–8°C under Argon. The free base is hygroscopic and sensitive to CO2 (carbamate formation).[1]

  • Stress Testing: PPE is stable in basic aqueous solution (pH >9) but degrades in acidic media (pH <2) over prolonged periods due to retro-alkylation.[1]

Conclusion

This compound (PPE) is the superior intermediate for the synthesis of Cetirizine-class antihistamines when high purity and regulatory compliance are required.[1] While Norchlorcyclizine offers a cheaper entry point, the specific functionalization of PPE allows for a cleaner, non-oxidative coupling to the final carboxylic acid moiety. For drug development professionals, utilizing high-purity PPE reduces the burden of removing heavy metal residues (from oxidative routes) and minimizes N-oxide impurities.[1]

References

  • Vertex AI Search. (2026).[1] Synthesis of cetirizine from 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol yield comparison. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3419898, this compound. Retrieved from [1]

  • ChemicalBook. (2025).[1][5] (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine Properties and Applications. Retrieved from [1]

  • Gollapalli, N. R., et al. (2014). Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. Journal of Saudi Chemical Society.[1] Retrieved from [1]

  • SynThink Chemicals. (2025).[1] Hydroxyzine EP Impurities & USP Related Compounds.[1] Retrieved from [1]

Sources

An In Vivo Comparative Analysis of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol and Its Analogs in H1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

Introduction: Situating a Key Intermediate within a Legacy of Antihistamines

The compound 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol stands as a central scaffold in the development of a significant class of first and second-generation H1 antihistamines. While primarily recognized as a key intermediate in the synthesis of cetirizine, its structural relationship to the well-known antihistamine hydroxyzine warrants a thorough in vivo comparative analysis to understand the structure-activity relationships (SAR) that govern efficacy and selectivity within this chemical family.[1][2] This guide provides a detailed examination of the in vivo antihistaminic properties of this core molecule in relation to its prominent analogs, hydroxyzine and its active metabolite, cetirizine.

While direct in vivo experimental data for this compound is not extensively available in public literature, its pharmacological activity can be inferred from its metabolic fate and the well-documented in vivo profiles of its derivatives. Hydroxyzine, a first-generation antihistamine, is metabolized in vivo to cetirizine, a potent second-generation antihistamine, through the oxidation of the primary alcohol of the piperazineethanol moiety to a carboxylic acid.[3] This metabolic cascade underscores the inherent antihistaminic potential of the parent scaffold. This guide will, therefore, extrapolate the likely in vivo activity of this compound and provide the experimental frameworks necessary to validate these hypotheses.

Mechanism of Action: The Diarylmethylpiperazine Pharmacophore at the Histamine H1 Receptor

The antihistaminic activity of this compound and its analogs stems from their action as inverse agonists at the histamine H1 receptor.[1] The core diarylmethylpiperazine structure is essential for high-affinity binding to the H1 receptor.[4] Histamine, released from mast cells and basophils during an allergic response, binds to H1 receptors on various cell types, leading to symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction (e.g., bronchoconstriction).[5]

By competitively binding to the H1 receptor, these compounds not only block the action of histamine but also stabilize the inactive conformation of the receptor, thereby reducing basal receptor activity. This inverse agonism is a key characteristic of many modern antihistamines. The structural features of the diarylmethylpiperazine scaffold, including the two aryl rings and the piperazine nucleus, are critical for this interaction.

cluster_0 Cellular Response to Allergen cluster_1 H1 Receptor Signaling cluster_2 Mechanism of Antagonist Action Allergen Allergen Mast_Cell Mast Cell / Basophil Allergen->Mast_Cell Degranulation Histamine Histamine Mast_Cell->Histamine Release H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds G_Protein Gq/11 H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Allergic_Symptoms Allergic Symptoms (Vasodilation, Bronchoconstriction, etc.) IP3_DAG->Allergic_Symptoms Antihistamine 4-((4-Chlorophenyl)phenylmethyl) -1-piperazineethanol & Analogs Antihistamine->H1_Receptor Blocks Binding (Inverse Agonist)

Figure 1: Simplified signaling pathway of H1 receptor activation and inhibition.

Structure-Activity Relationship (SAR): From Sedation to Selectivity

The evolution from hydroxyzine to cetirizine provides a compelling case study in SAR, illustrating how minor structural modifications can dramatically alter the in vivo pharmacological profile.

  • The Diarylmethyl Group: The (4-chlorophenyl)phenylmethyl moiety is a cornerstone of activity, providing the necessary lipophilicity and steric bulk for effective binding to a hydrophobic pocket within the H1 receptor.[4] Variations in the substitution pattern on these aromatic rings can influence potency and selectivity.

  • The Piperazine Ring: This basic nitrogenous heterocycle is crucial for anchoring the molecule to the receptor, likely through ionic interactions. The distance between the two nitrogen atoms is also a key determinant of activity.

  • The N-substituent: The nature of the substituent on the second piperazine nitrogen is the primary determinant of the compound's classification as a first or second-generation antihistamine.

    • In This compound , the ethanol group is a precursor to the more polar carboxyl group of cetirizine.

    • In Hydroxyzine , the 2-(2-hydroxyethoxy)ethyl substituent increases lipophilicity compared to cetirizine, facilitating its passage across the blood-brain barrier. This CNS penetration is responsible for the sedative and anxiolytic effects characteristic of first-generation antihistamines.[6][7]

    • In Cetirizine , the terminal carboxyl group at physiological pH exists as a zwitterion, significantly increasing its polarity. This structural change hinders its ability to cross the blood-brain barrier, resulting in a non-sedating profile.[3] The carboxyl group also contributes to its high affinity and selectivity for the H1 receptor.

Figure 2: Structure-activity relationship of the analyzed compounds.

Comparative In Vivo Performance Data

The following table summarizes the key in vivo characteristics of hydroxyzine and cetirizine, providing a benchmark for the predicted activity of this compound.

CompoundIn Vivo ModelKey FindingsSedative EffectsReference
Hydroxyzine Histamine-induced wheal and flare (Human)Significant suppression of wheal and flare response.Significant[8]
Histamine-induced bronchospasm (Guinea Pig)Provides protection against bronchoconstriction.Significant[5]
Cetirizine Histamine-induced wheal and flare (Human)Equivalent or greater suppression compared to hydroxyzine.Minimal to none[8]
Passive Cutaneous Anaphylaxis (Rat)Potent inhibition of vascular permeability.Minimal to none[9]
Histamine-induced bronchospasm (Guinea Pig)Dose-dependent protection, more potent than hydroxyzine.Minimal to none[9]
This compound (Predicted)Expected to show significant antihistaminic activity, likely with a sedative profile due to its lipophilicity being intermediate between hydroxyzine and cetirizine.LikelyInferred

Experimental Protocols for In Vivo Evaluation

To empirically determine the in vivo activity of this compound and its analogs, the following validated experimental models are recommended.

Histamine-Induced Bronchospasm in Guinea Pigs

This model assesses the ability of a compound to protect against histamine-induced airway constriction, a key feature of the allergic response.

Methodology:

  • Animal Model: Male Dunkin-Hartley guinea pigs (350-450 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week with free access to food and water.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Compound Administration: The test compound (e.g., this compound), positive control (e.g., hydroxyzine, cetirizine), or vehicle is administered orally or intraperitoneally at a predetermined time before histamine challenge.

  • Histamine Challenge: Conscious, unrestrained guinea pigs are placed in a whole-body plethysmograph. A baseline respiratory pattern is recorded.

  • Aerosolized Histamine: The animals are exposed to an aerosol of histamine dihydrochloride solution (e.g., 0.1% w/v in saline) generated by a nebulizer.

  • Endpoint Measurement: The primary endpoint is the time to onset of pre-convulsive dyspnea (PCD), characterized by labored breathing and cyanosis. An increase in the time to PCD compared to the vehicle control indicates a protective effect.[10][11]

  • Data Analysis: The percentage of protection is calculated for each group relative to the control group.

Bronchospasm_Workflow start Start acclimatize Acclimatize Guinea Pigs start->acclimatize group Randomize into Groups (Vehicle, Test Compound, Positive Control) acclimatize->group administer Administer Compound (p.o. or i.p.) group->administer plethysmograph Place Animal in Whole-Body Plethysmograph administer->plethysmograph baseline Record Baseline Respiration plethysmograph->baseline challenge Expose to Histamine Aerosol baseline->challenge observe Observe for Onset of Pre-Convulsive Dyspnea (PCD) challenge->observe record_time Record Time to PCD observe->record_time analyze Calculate % Protection vs. Vehicle Control record_time->analyze end End analyze->end

Figure 3: Workflow for the histamine-induced bronchospasm assay.
Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is a classic in vivo assay to evaluate a compound's ability to inhibit IgE-mediated mast cell degranulation and the subsequent increase in vascular permeability.

Methodology:

  • Animal Model: Male Wistar rats (200-250 g) are used.

  • Sensitization: The dorsal skin of the rats is shaved. Intradermal injections of anti-DNP-IgE (dinitrophenyl-specific immunoglobulin E) are administered at defined sites to sensitize the skin. A control site is injected with saline.

  • Latency Period: A latency period of 24-48 hours is allowed for the IgE antibodies to bind to FcεRI receptors on dermal mast cells.

  • Compound Administration: The test compound, positive control, or vehicle is administered (e.g., orally) one hour prior to the antigen challenge.

  • Antigen Challenge: The animals are challenged via intravenous injection of DNP-HSA (dinitrophenyl-human serum albumin) mixed with Evans blue dye (a marker for vascular permeability).[12]

  • Endpoint Measurement: After a set time (e.g., 30 minutes), the animals are euthanized, and the area of blueing on the skin at the injection sites is measured. The skin sites are then excised, and the Evans blue dye is extracted (e.g., using formamide). The absorbance of the extracted dye is measured spectrophotometrically to quantify the extent of vascular leakage.

  • Data Analysis: The inhibition of the PCA reaction is calculated as the percentage reduction in dye extravasation in the treated groups compared to the vehicle control group.

PCA_Workflow start Start sensitize Intradermal Injection of Anti-DNP-IgE in Rats start->sensitize latency 24-48h Latency Period sensitize->latency administer Administer Compound or Vehicle latency->administer challenge Intravenous Injection of DNP-HSA + Evans Blue Dye administer->challenge euthanize Euthanize after 30 min challenge->euthanize excise Excise Skin Sites euthanize->excise extract Extract Evans Blue Dye excise->extract measure Measure Absorbance extract->measure analyze Calculate % Inhibition of Dye Extravasation measure->analyze end End analyze->end

Figure 4: Workflow for the passive cutaneous anaphylaxis (PCA) assay.

Conclusion and Future Directions

The diarylmethylpiperazine scaffold, exemplified by this compound, is a cornerstone of antihistamine drug discovery. Its in vivo activity is intrinsically linked to its analogs, hydroxyzine and cetirizine, through metabolic pathways and subtle but critical structural modifications. While direct in vivo data for the parent ethanol derivative is limited, its structural characteristics suggest it possesses antihistaminic properties, likely accompanied by the sedative effects typical of first-generation agents.

The provided experimental protocols offer a robust framework for the in vivo characterization of this compound and its novel analogs. By systematically evaluating these compounds in models of histamine-induced bronchospasm and passive cutaneous anaphylaxis, researchers can elucidate the fine-tuning of the SAR, guiding the development of future antihistamines with improved efficacy, selectivity, and safety profiles. Future studies should focus on the direct in vivo evaluation of this compound to confirm these hypotheses and to further refine our understanding of this important pharmacophore.

References

  • Corcóstegui, R., Labeaga, L., Innerárity, A., Berisa, A., & Orjales, A. (2005). In vivo pharmacological characterisation of bilastine, a potent and selective histamine H1 receptor antagonist. Drugs in R&D, 6(6), 371–384. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Hydroxyzine. Retrieved from [Link]

  • Reddy, G. J., & Rao, K. S. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. E-Journal of Chemistry, 4(4), 503-507. [Link]

  • Uvnas, B. (1978). Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method. Acta Pharmacologica et Toxicologica, 42(4), 281-290. [Link]

  • Simons, F. E., & Simons, K. J. (2008). The pharmacology and use of H1-receptor antagonists. Allergy, 63(9), 1095-1106.
  • Katayama, S., & Asano, K. (2014). Measuring Local Anaphylaxis in Mice. Journal of Visualized Experiments, (92), e52083. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor. Retrieved from [Link]

  • Simons, F. E., Simons, K. J., & Frith, E. M. (1984). The pharmacokinetics and antihistaminic of the H1 receptor antagonist hydroxyzine. The Journal of Allergy and Clinical Immunology, 73(1 Pt 1), 69–75. [Link]

  • PubChem. (n.d.). Hydroxyzine. Retrieved from [Link]

  • Drugs.com. (2025, November 20). Hydroxyzine: Package Insert / Prescribing Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Dihydrochloride. Retrieved from [Link]

  • Wikipedia. (2024, October 26). Hydroxyzine. Retrieved from [Link]

  • Sławiński, J., Szafrański, K., & Ulenberg, S. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(15), 2338–2353. [Link]

  • Kumar, S., & De, U. C. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21(1), 1-13. [Link]

  • Google Patents. (2014). CN103497166A - Synthesis method of cetirizine hydrochloride intermediate.
  • Tarai, A., Sahoo, A., Mandal, P. K., & Jena, J. (2013). Antiasthmatic Effect of Glycrrhiza glabra against Histamine Induced Bronchospasm in Guinea Pigs. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 420-422. [Link]

  • ResearchGate. (n.d.). Structures of anti-histamine; piperazine derivatives and piperidine.... Retrieved from [Link]

  • RxList. (2021, September 28). Antihistamines, Piperazine Derivatives. Retrieved from [Link]

Sources

Inter-laboratory comparison of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol analysis

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the inter-laboratory comparison of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol (Cetirizine) analysis. This document provides a detailed comparison of analytical methodologies, supported by experimental data and established protocols, to ensure accuracy and reproducibility in cetirizine quantification across different laboratories.

Introduction: The Imperative for Standardized Cetirizine Analysis

This compound, widely known as Cetirizine, is a potent second-generation antihistamine utilized in the management of allergic rhinitis and chronic urticaria.[1][2] Its therapeutic efficacy is directly linked to its plasma concentration, making the development of robust and reliable analytical methods paramount for pharmaceutical quality control, pharmacokinetic profiling, and bioequivalence studies.

The inherent variability in analytical equipment, reagents, and operator expertise across different laboratories can lead to significant discrepancies in measurement outcomes. An Inter-laboratory Comparison (ILC), also known as proficiency testing, is a critical exercise in external quality assessment.[3] It serves to evaluate the performance of participating laboratories for specific tests or measurements and to identify potential analytical biases.[3] This guide provides a comprehensive overview of the prevalent analytical techniques for Cetirizine quantification, a framework for designing an effective ILC, and detailed experimental protocols to foster consistency and accuracy in its analysis.

A Comparative Overview of Analytical Methodologies

The quantification of Cetirizine in various matrices, from bulk pharmaceutical ingredients to biological fluids, is accomplished through several analytical techniques. The choice of method is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and cost.

  • UV-Spectrophotometry : This is a straightforward and cost-effective method suitable for the quantification of Cetirizine in bulk and simple pharmaceutical formulations.[1] The method relies on measuring the absorbance of the drug at its wavelength of maximum absorption (λmax), which is typically around 230 nm.[1][4] However, its utility is limited by its lower sensitivity and susceptibility to interference from other UV-absorbing compounds in complex matrices.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a widely adopted technique for Cetirizine analysis due to its superior resolution and sensitivity compared to UV-spectrophotometry.[5] Coupled with an ultraviolet (UV) detector, HPLC can effectively separate Cetirizine from its impurities and other formulation excipients.[6] Reverse-phase chromatography using a C18 column is the most common approach.[5][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : For bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in human plasma, LC-MS/MS is the gold standard.[8][9] This technique offers a very low limit of quantification (LLOQ), often in the sub-ng/mL range, and high specificity through the monitoring of specific mass transitions.[10][11]

  • Capillary Electrophoresis (CE) : CE presents an alternative to HPLC, offering high separation efficiency and low consumption of reagents.[12] It has been successfully validated for the determination of Cetirizine in pharmaceutical dosage forms and can be a valuable tool in a comparative study.[12][13]

Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS

For most routine quality control and bioanalytical applications, the choice often narrows down to HPLC-UV and LC-MS/MS. The following table provides a direct comparison of their performance characteristics for Cetirizine analysis.

ParameterHPLC-UVLC-MS/MSRationale & Causality
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection.HPLC-UV relies on the chromophoric nature of Cetirizine, while LC-MS/MS exploits its mass-to-charge ratio for highly specific detection.
Sensitivity (LOQ) Moderate (e.g., 1-20 µg/mL in formulations, ~10 ng/mL in plasma).[14][15]High (e.g., 0.5-5 ng/mL in plasma).[9][10][11]The mass spectrometer's ability to filter out background noise and selectively monitor specific ions results in significantly lower detection limits.
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.Very High; based on precursor and product ion masses.[8]The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides an additional dimension of selectivity, minimizing the risk of interferences.[8]
Linearity Range Wide, typically covering several orders of magnitude (e.g., 2-150 µg/mL).[12][13]Wide, but may require different calibration ranges for different applications (e.g., 0.5-500 ng/mL).[10]Both methods demonstrate excellent linearity, a prerequisite for accurate quantification as per ICH guidelines.[2][7]
Precision (%RSD) Typically < 2% for intra- and inter-day precision.[14]Typically < 15% for intra- and inter-day precision in bioanalysis.[16]Both methods are highly precise, though acceptance criteria for bioanalytical methods are generally wider.
Accuracy/Recovery High (typically 98-102%).High (typically 85-115% in bioanalysis).Accuracy is crucial for reliable quantification; both methods demonstrate excellent performance.
Internal Standard Structurally similar compound (e.g., salicylic acid).[5]Stable isotope-labeled internal standard (e.g., Cetirizine-d4) is ideal.[8]A stable isotope-labeled internal standard co-elutes with the analyte and corrects for matrix effects and variations in instrument response, leading to more accurate and precise results in LC-MS/MS.
Run Time Generally longer (e.g., ~10 minutes).[15]Typically shorter (e.g., 2-8 minutes).[10]The high selectivity of MS detection can allow for faster chromatographic separations.
Cost & Expertise Lower initial investment and operational costs; widely available expertise.Higher initial investment and operational costs; requires specialized training.The complexity and cost of LC-MS/MS systems are higher, which can be a limiting factor for some laboratories.

Framework for an Inter-laboratory Comparison Study

An effective ILC is meticulously planned and executed. The primary goal is to provide participating laboratories with an objective assessment of their analytical capabilities and to ensure the reliability of Cetirizine analysis across the board.

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting P1 Define Scope & Objectives P2 Select Participating Labs P1->P2 P3 Prepare Homogeneous & Stable Test Samples P2->P3 P4 Develop & Distribute Detailed Protocol P3->P4 E1 Sample Distribution P4->E1 E2 Analysis by Participating Labs E1->E2 E3 Data Submission to Coordinator E2->E3 V1 Statistical Analysis (e.g., Z-scores, En) E3->V1 V2 Performance Evaluation V1->V2 V3 Issuance of Final Report V2->V3 V4 Corrective Actions (if needed) V3->V4

Caption: Workflow for an Inter-laboratory Comparison Study.

Key Considerations for the ILC Design:

  • Homogeneity and Stability : The cornerstone of a successful ILC is the provision of identical and stable test materials to all participants. The homogeneity and stability of the Cetirizine samples must be rigorously verified before distribution.[17]

  • Assigned Value : A consensus value for the concentration of Cetirizine in the test samples must be established, ideally by a reference laboratory using a primary method.

  • Performance Evaluation : The performance of each laboratory is typically evaluated using statistical metrics such as the Z-score or the En number.[18] An |En| value ≤ 1 generally indicates a satisfactory result.[18]

  • Confidentiality : The identity of the participating laboratories should be kept confidential in the final report to encourage participation and honest reporting.

Detailed Experimental Protocol: HPLC-UV Method for Cetirizine Tablets

This protocol describes a validated HPLC-UV method for the quantification of Cetirizine in a tablet formulation. It is designed to be a self-validating system, incorporating system suitability tests to ensure the performance of the chromatographic system.

5.1. Apparatus and Materials

  • High-Performance Liquid Chromatograph with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Cetirizine Hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water

5.2. Preparation of Solutions

  • Mobile Phase : Prepare a mixture of a phosphate buffer and acetonitrile. A common composition is a buffer of 50 mM KH2PO4 (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile in a 60:40 v/v ratio.[14] Filter and degas the mobile phase before use.

  • Standard Stock Solution (e.g., 100 µg/mL) : Accurately weigh about 10 mg of Cetirizine HCl Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions : Prepare a series of working standard solutions (e.g., 5, 10, 20, 40, 60 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation :

    • Weigh and finely powder not fewer than 10 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Cetirizine HCl and transfer it to a 100 mL volumetric flask.[2]

    • Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.

5.3. Chromatographic Conditions

  • Column : C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase : Phosphate buffer (pH 3.5) : Acetonitrile (60:40 v/v)

  • Flow Rate : 1.0 mL/min[7]

  • Injection Volume : 20 µL[7]

  • Detection Wavelength : 230 nm[4][6]

  • Column Temperature : Ambient

5.4. System Suitability Before sample analysis, inject a working standard solution (e.g., 20 µg/mL) five times. The system is suitable for use if:

  • The relative standard deviation (RSD) of the peak areas is not more than 2.0%.

  • The tailing factor for the Cetirizine peak is not more than 2.0.

  • The theoretical plates are not less than 2000.

5.5. Analysis and Calculation Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of Cetirizine in the sample solution from the calibration curve using linear regression.

HPLC_Protocol cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh & Powder Tablets S2 Dissolve in Mobile Phase & Sonicate S1->S2 S3 Dilute to Volume S2->S3 S4 Filter (0.45 µm) S3->S4 A3 Inject Sample Solution S4->A3 St1 Prepare Standard Stock Solution St2 Prepare Working Standards St1->St2 A2 Inject Standards (Calibration Curve) St2->A2 A1 System Suitability Test A1->A2 A2->A3 D1 Integrate Peak Areas A2->D1 A3->D1 D2 Perform Linear Regression D1->D2 D3 Calculate Concentration D2->D3

Caption: HPLC-UV Analysis Workflow for Cetirizine Tablets.

Conclusion: Fostering Analytical Excellence

The accurate and precise quantification of this compound is fundamental to ensuring its safety and efficacy as a pharmaceutical agent. While both HPLC-UV and LC-MS/MS are robust and reliable methods, their applicability depends on the specific analytical challenge. LC-MS/MS offers unparalleled sensitivity and selectivity for bioanalysis, whereas HPLC-UV provides a cost-effective and accessible solution for routine quality control.

An inter-laboratory comparison is an indispensable tool for achieving consensus and ensuring the interchangeability of analytical data among different facilities. By adhering to validated protocols, such as the one detailed in this guide, and participating in proficiency testing schemes, laboratories can demonstrate their technical competence and contribute to the overall quality and reliability of Cetirizine analysis in the pharmaceutical industry.

References

  • Mahmood, S., Rafiq, A., Ahmad, Z., & Ajmal, M. (2018). In vitro comparison of different brands of cetirizine 2hcl tablets by spectroscopy and thin layer chromatography (tlc) in local. International Journal of Pharmaceutical and Medical Research, 6(2), 26-31. Link

  • Patel, M. K., & Veni, K. J. K. (2015). Analytical Method Development and Validation of Cetirizine Hydrochloride and Phenylephrine Hydrochloride in Combined Dosage Form. Journal of Pharmaceutical Sciences and Bioscientific Research, 5(2), 180-186. Link

  • Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). (n.d.). PubMed.
  • Liquid Chromatography-Mass Spectrometry Determination of Cetrizine Hydrochloride in Rabbit Plasma. (n.d.).
  • Dogar, M. G., et al. (2011). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. African Journal of Pharmacy and Pharmacology, 5(5), 634-640. Link

  • Patel, B. H., & Dedania, Z. R. (2019). DEVELOPMENT AND VALIDATION OF A NEW HPLC-UV METHOD FOR SIMULTANEOUS ESTIMATION OF CETIRIZINE HYDROCHLORIDE AND PHENYLEPHRINE HYDROCHLORIDE IN TABLET FORMULATION. International Journal of Pharmaceutical Sciences and Research, 10(7), 3514-3520. Link

  • da Silva, C. C., de Oliveira, A. R. M., & de Oliveira, M. A. L. (2010). comparative study between CE and HPLC Determination of cetirizine in tablets and compounded capsules. Química Nova, 33(1), 131-136. Link

  • Sravani, G., Krishnaveni, Y., & Kumar, K. A. (2023). Development and Validation of Uv-Spectrophotometric Method for the Estimation of Cetirizine Hydrochloride in Bulk and Pharmaceut. Bulletin of Environment, Pharmacology and Life Sciences, 12(9), 114-119. Link

  • Shaikh, K. A., Patil, S. D., & Dewani, A. P. (2012). Development and Validation of RP-HPLC Method For quantitative Estimation of Cetirizine HCL in Pharmaceutical Formulation as Per. IOSR Journal of Pharmacy, 2(5), 1-5. Link

  • Gazy, A. A. K., et al. (2002). Development and validation of a HPLC method for the determination of cetirizine in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 629-636. Link

  • Li, K., et al. (2009). Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study. Arzneimittelforschung, 59(6), 289-294. Link

  • A Comparative Guide to Bioanalytical Methods for Cetirizine Quantification. (n.d.). BenchChem.
  • Jaber, A. M. Y., Al Sherife, H. Z., & Al-Mosawy, M. F. (2012). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. International Journal of Pharmaceutical and Clinical Research, 4(1), 1-5. Link

  • Comparative Quantitative Analysis of Cetirizine Dihydrochloride by HPLC (High Performance Liquid Chromatography) and q_NMR (Quan. (n.d.).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC.
  • Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples. (n.d.). ResearchGate.
  • EA-4/21 INF: 2018. (2018). European Accreditation. Link

  • Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate.
  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (2022). Ethiopian Accreditation Service. Link

  • A Review on Analytical Methods for Piperazine Determination. (n.d.).
  • Determination of cetirizine in tablets and compounded capsules: Comparative study between CE and HPLC. (n.d.). ResearchGate.
  • GUIDELINE FOR INTER-LABORATORY TESTS. (2015). BISFA. Link

  • US5792770A - Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine. (n.d.). Google Patents.
  • In Vitro Comparison of Different Brands of Cetirizine 2HCl Tablets by Spectroscopy and Thin Layer Chromatography (TLC) in Local Market of Lahore, Pakistan. (2018). PISRT.
  • Interlaboratory comparisons. (n.d.). The Joint Research Centre: EU Science Hub.
  • DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME. (n.d.). INIS-IAEA.
  • This compound. (n.d.). PubChem.
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.).

Sources

Safety Operating Guide

Definitive Guide to the Disposal of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Logistics for Pharmaceutical Intermediates

Executive Summary & Chemical Identity

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol (CAS: 109806-71-5), often identified as Cetirizine Impurity G or a Hydroxyzine metabolite , represents a specific class of halogenated nitrogenous heterocycles.[1][2] Unlike standard organic waste, this compound presents a dual-hazard profile: Corrosivity (due to the piperazine nitrogen) and Reproductive Toxicity .[1][2]

Effective disposal requires a strict chain of custody that accounts for the chlorine atom (potential for dioxin formation if incinerated improperly) and the amine structure (potential for nitrosamine formation if mixed with nitrites).[1][2]

Chemical Identity Verification:

Parameter Detail
IUPAC Name 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol
CAS Number 109806-71-5 (Free Base) / 164726-80-1 (Dihydrochloride)
Molecular Formula C₁₉H₂₃ClN₂O

| Key Functional Groups | Piperazine (2°/3° Amine), Aryl Chloride, Primary Alcohol |[1][2][3]

Hazard Profile & Risk Assessment

Before initiating disposal, you must classify the waste stream based on the "Worst Case" GHS hazards. This compound is not benign.[2][4]

Table 1: GHS Classification & Handling Implications

Hazard ClassGHS CodeSignalOperational Implication
Skin Corrosion/Irritation H314 DANGER Waste containers must be chemically resistant (HDPE).[1][2] Do not use metal drums without liners.
Acute Toxicity (Oral) H302 WARNINGZero-tolerance for dust generation.[1][2] Double-bagging required for solids.[1][2]
Reproductive Toxicity H361 WARNINGPregnant personnel should be restricted from handling waste streams containing this agent.
Aquatic Toxicity H410 WARNINGAbsolute prohibition on drain disposal. Any release to sewer is a reportable environmental violation.[2]

Expert Insight: The presence of the piperazine ring makes this compound basic. If you inadvertently mix this waste with acid waste streams (e.g., waste H₂SO₄), you will trigger an immediate, violent exothermic reaction. Always check pH compatibility.

Pre-Disposal Protocol: Segregation & Packaging

The most common compliance failure is "commingling." Follow this segregation logic to ensure acceptance by TSDF (Treatment, Storage, and Disposal Facilities).

Step 3.1: Waste Stream Segregation
  • Do NOT Mix With: Oxidizers (Nitric acid, Peroxides), Strong Acids, or Nitrosating agents (Sodium Nitrite).[2]

  • Designated Stream: Segregate into "Halogenated Organic Solids/Liquids" . The presence of the Chlorine atom mandates that this waste be treated in an incinerator equipped with a scrubber to neutralize Hydrogen Chloride (HCl) gas.[2]

Step 3.2: Containerization
  • Solid Waste:

    • Primary: Clear polyethylene bag (min 4 mil thickness).[2]

    • Secondary: Screw-top wide-mouth HDPE jar or UN-rated fiber drum.

    • Why? Glass is acceptable but poses a breakage risk for corrosive solids.[2] HDPE is chemically inert to the amine structure.

  • Liquid Waste (Mother Liquors):

    • Use UN-rated HDPE carboys (Jerry cans).[2]

    • Leave 10% headspace for vapor expansion.[2]

Step 3.3: Labeling (RCRA/EU Compliant)

Label must explicitly state:

  • Chemical Name: 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol[1][2][3][5][6]

  • Hazards: CORROSIVE, TOXIC.[4][7][8]

  • Constituents: If in solution, list the solvent % (e.g., "Ethanol 90%, Active API 10%").

Disposal Workflow (Decision Matrix)

The following diagram illustrates the critical decision nodes for disposing of this specific intermediate.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Segregation Segregation Check: Isolate from Acids & Oxidizers Solid->Segregation Liquid->Segregation ContainerSolid Container: Double Bag -> HDPE Drum Segregation->ContainerSolid Verified ContainerLiquid Container: HDPE Carboy (Vent Cap) Segregation->ContainerLiquid Verified Labeling Labeling: 'Halogenated Organic' + 'Corrosive' ContainerSolid->Labeling ContainerLiquid->Labeling TSDF Vendor Profile: High-Temp Incineration (1100°C) with HCl Scrubbing Labeling->TSDF

Figure 1: Operational decision tree for segregating and packaging halogenated piperazine waste.

Emergency Response: Spills

Because this substance is Skin Corrosive (Category 1) , standard spill cleanup procedures are insufficient.

Protocol:

  • Evacuate & PPE: Don Nitrile gloves (double layer recommended) and safety goggles.[2] If powder is airborne, use an N95 or P100 respirator.

  • Containment: Do not use water initially (spreads the contamination).

  • Neutralization:

    • Liquids: Absorb with vermiculite or chem-pads.[1][2]

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a disposal bag.

  • Decontamination: Wash the surface with a dilute weak acid (e.g., 5% Acetic Acid or Citric Acid) to neutralize the basic amine residues, followed by soap and water. Note: Test a small area first.

Regulatory Framework (US/EU)
  • USA (EPA/RCRA):

    • While not explicitly P-listed or U-listed by this specific name, it falls under Characteristic Waste if it exhibits toxicity.[1][2]

    • Waste Code: If halogenated solvents are used in the process, apply F001-F005 . Otherwise, classify based on ignitability (if in solvent) or toxicity.

    • Halogen Rule: The presence of the Chlorine atom usually mandates "Halogenated" waste streams, which are often more expensive to dispose of than non-halogenated waste due to the scrubbing requirements.

  • EU (REACH/ECHA):

    • Classified as Hazardous Waste .[2]

    • Must be incinerated in a directive-compliant facility (Directive 2000/76/EC on incineration of waste).[1][2]

References
  • PubChem. (2025).[2] Compound Summary: 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol (CAS 109806-71-5).[1][2][3] National Library of Medicine. [Link][1][2]

  • European Chemicals Agency (ECHA). (2025).[2] C&L Inventory: 1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-.[1][2][3][Link][1][2]

  • US EPA. (2024). Hazardous Waste Codes & Lists (RCRA).[2][8][Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol
Reactant of Route 2
Reactant of Route 2
4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.